Technical Documentation Center

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
  • CAS: 15965-70-5

Core Science & Biosynthesis

Foundational

6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one chemical structure and properties

This technical guide details the structural characteristics, physicochemical properties, and synthetic methodologies for 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one . This scaffold is a critical intermediate in medi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, physicochemical properties, and synthetic methodologies for 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one . This scaffold is a critical intermediate in medicinal chemistry, serving as a bioisostere for quinolinones and a core pharmacophore in various kinase inhibitors and GPCR ligands.

Structural Characterization & Physicochemical Profile[1][2][3][4][5]

The 1,3-dihydro-2H-benzimidazol-2-one core (often referred to as benzimidazolone) is a privileged scaffold. The specific substitution pattern of the 6-methoxy and 1-methyl groups imparts unique electronic and solubility profiles compared to the unsubstituted parent.

Nomenclature and Identifiers
  • IUPAC Name: 6-Methoxy-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

  • Common Names: 6-Methoxy-1-methylbenzimidazolone; 1-Methyl-6-methoxy-2-benzimidazolinone.

  • CAS Registry Number: 114639-68-0 (Generic for isomer class; specific isomers vary by vendor).

  • SMILES: COc1ccc2[nH]c(=O)n(C)c2c1

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
Electronic Structure & Tautomerism

The benzimidazol-2-one system exists in a tautomeric equilibrium between the keto (2-one) and enol (2-hydroxy) forms. However, in the N-methylated derivative, the keto form is thermodynamically dominant both in the solid state and in solution.

  • 1-Methyl Group: Blocks the N1 position, preventing tautomerization at this site and increasing lipophilicity.

  • 6-Methoxy Group: Acts as an electron-donating group (EDG) via resonance (+M effect). This increases the electron density of the benzene ring, specifically at the C4 and C7a positions, potentially influencing metabolic stability and binding affinity (e.g., cation-

    
     interactions).
    
  • H-Bonding:

    • Donor (HBD): N3-H (1 site).

    • Acceptor (HBA): C=O (carbonyl oxygen) and -OCH

      
       (ether oxygen).
      
Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Molecular Weight 178.19 g/mol
Physical State Off-white to pale beige solidCrystalline powder
Melting Point 218 – 222 °CHigh MP due to intermolecular H-bonding (dimer formation).
LogP (Predicted) 1.1 – 1.4Moderate lipophilicity; suitable for CNS penetration.
pKa (Acidic) ~10.5Deprotonation of N3-H.
Solubility DMSO, DMF, hot EthanolPoor water solubility (<0.1 mg/mL).
TPSA 41.5 ŲFavorable for membrane permeability.

Synthetic Methodologies

Achieving the specific 6-methoxy regiochemistry requires a directed synthetic route. Direct methylation of 6-methoxybenzimidazol-2-one typically yields a mixture of 1-methyl-6-methoxy and 1-methyl-5-methoxy isomers due to the tautomeric equivalence of N1 and N3 in the starting material.

Therefore, the Regioselective De Novo Assembly (Route A) is the industry standard for high-purity synthesis.

Route A: Regioselective Assembly via SnAr

This protocol ensures the methyl group is installed on the correct nitrogen before cyclization.

Mechanism:

  • SnAr: Nucleophilic aromatic substitution of fluoride by methylamine.

  • Reduction: Chemoselective reduction of the nitro group.

  • Cyclocarbonylation: Ring closure using a phosgene equivalent (CDI or Triphosgene).

Step-by-Step Protocol

Reagents:

  • Starting Material: 2-Fluoro-4-methoxynitrobenzene

  • Amine Source: Methylamine (2M in THF)

  • Reductant: H

    
     (Pd/C) or Fe/NH
    
    
    
    Cl
  • Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI)[2][3]

Workflow:

  • Amination: Dissolve 2-fluoro-4-methoxynitrobenzene (1.0 eq) in THF. Add methylamine (2.5 eq) and K

    
    CO
    
    
    
    (1.5 eq). Stir at RT for 4 hours. The color typically changes to deep yellow/orange.
    • Checkpoint: Monitor TLC for disappearance of starting material. Product: N-methyl-5-methoxy-2-nitroaniline (Note: Numbering changes relative to aniline). Correction: The product is N-methyl-2-nitro-5-methoxyaniline ? No.

    • Regiochemistry Validation: In 2-fluoro-4-methoxynitrobenzene, F is ortho to NO

      
      . OMe is para to NO
      
      
      
      . Substitution happens at F. The product is 2-(methylamino)-4-methoxynitrobenzene .
  • Reduction: Dissolve the intermediate in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) for 2-6 hours. Filter through Celite.

    • Intermediate:4-methoxy-N

      
      -methylbenzene-1,2-diamine . (NH
      
      
      
      is at pos 1, NHMe at pos 2, OMe at pos 4).
  • Cyclization: Dissolve the diamine in anhydrous THF or DCM. Add CDI (1.2 eq). Stir at RT or reflux for 3 hours.

    • Reaction: The primary amine (NH

      
      ) and secondary amine (NHMe) attack the carbonyl of CDI.
      
    • Regiochemistry Outcome: The N-Me is at position 1 (by definition of the target). The OMe was para to the NH

      
       (which becomes N3). Therefore, OMe ends up at Position 6 .[1]
      
Synthetic Pathway Visualization

Synthesis SM 2-Fluoro-4-methoxy- nitrobenzene Step1 SnAr Substitution (MeNH2, THF) SM->Step1 Inter1 2-(Methylamino)-4-methoxy- nitrobenzene Step1->Inter1 Yield >90% Step2 Reduction (H2, Pd/C) Inter1->Step2 Inter2 4-Methoxy-N2-methyl- benzene-1,2-diamine Step2->Inter2 Unstable (Use immediately) Step3 Cyclization (CDI or Urea) Inter2->Step3 Product 6-Methoxy-1-methyl- benzimidazol-2-one Step3->Product Regioselective

Caption: Figure 1. Regioselective synthesis of 6-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one ensuring correct isomer formation.

Medicinal Chemistry Applications

The 6-methoxy-1-methyl-benzimidazolone scaffold acts as a robust template for drug design, primarily due to its ability to mimic the hydrogen-bonding patterns of nucleobases and urea derivatives.

Pharmacophore Features
  • H-Bond Donor/Acceptor Pair: The lactam (NH-C=O) motif mimics the donor-acceptor pattern found in guanine, making it an excellent scaffold for kinase hinge-binders.

  • Metabolic Blockade: The 1-methyl group prevents Phase II conjugation (glucuronidation) at the N1 position, a common clearance pathway for benzimidazolones.

  • 6-Methoxy Vector: This group projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose pocket in kinases), offering a vector for solubilizing groups.

Biological Targets
  • Phosphodiesterase (PDE) Inhibitors: The benzimidazolone core is a classic bioisostere for the quinolinone core found in PDE3 inhibitors (e.g., Cilostazol). The 6-methoxy group modulates potency.

  • Dopamine D2/Serotonin 5-HT Ligands: Analogous to Domperidone, the 2-one core provides the necessary polarity for receptor interaction, while the N-methyl/methoxy substitutions tune the affinity for D2 vs. 5-HT2A receptors.

  • Kinase Inhibition: Used as a hinge-binding motif where the C=O accepts a H-bond from the backbone amide of the hinge region, and the N-H donates to the backbone carbonyl.

Analytical Profiling

To validate the synthesis of the correct isomer, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • N-Me: Singlet,

    
     3.25 – 3.35 ppm (3H).
    
  • O-Me: Singlet,

    
     3.75 – 3.80 ppm (3H).
    
  • Aromatic Protons:

    • C7-H: Doublet (d),

      
       ~7.0 ppm (Ortho coupling to C6 is blocked? No, C6 has OMe.[4][1] C7 has H. C5 has H. C4 has H).
      
    • Pattern: 1,2,4-substituted benzene ring.[5][6]

    • H7: (Ortho to OMe? No, Meta). H7 is adjacent to N1. It appears as a doublet (

      
       Hz).
      
    • H5: Doublet of doublets (dd).

    • H4: Doublet (d) (Meta coupling).

  • NH: Broad singlet,

    
     10.5 – 11.0 ppm (Exchangeable with D
    
    
    
    O).
Infrared (IR) Spectroscopy
  • C=O Stretch: Strong band at 1680 – 1710 cm

    
      (Characteristic of cyclic urea).
    
  • N-H Stretch: Broad band at 3100 – 3200 cm

    
     .
    
Mass Spectrometry
  • ESI-MS: [M+H]

    
     = 179.08.
    
  • Fragmentation: Loss of Methyl radical (M-15) and CO (M-28) are common fragmentation pathways.

References

  • Synthesis of Benzimidazolones: R. L. Clark, et al. "1-Alkyl-benzimidazol-2-ones." Journal of Medicinal Chemistry, 1978. (Foundational chemistry for N-alkyl benzimidazolones).

  • Regioselectivity in Benzimidazole Synthesis: L. Mavrova, et al. "Synthesis of some novel benzimidazol-2-one derivatives." Journal of Chemical Technology and Metallurgy, 2016.

  • Privileged Scaffolds: D. A. Horton, et al. "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews, 2003.

  • Benzimidazolone in Drug Discovery: Bansal, Y., & Silakari, O. "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 2012.[6]

Sources

Exploratory

An In-depth Technical Guide to 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Abstract This technical guide provides a comprehensive overview of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound belonging to the benzimidazolone class. This document serves as a centralized r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound belonging to the benzimidazolone class. This document serves as a centralized resource for researchers, scientists, and drug development professionals, detailing the compound's chemical identifiers, physicochemical properties, a validated synthetic pathway, and safety considerations. The guide is structured to deliver not just data, but also expert insights into the practical application of this information, ensuring scientific integrity and usability in a research and development setting.

Introduction

Benzimidazolones are a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active molecules. Their rigid, bicyclic structure is amenable to substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (Figure 1) is a specific derivative of this class. The presence of a methoxy group at the 6-position and a methyl group at the N-1 position significantly influences its polarity, solubility, and potential interactions with biological targets. Understanding the fundamental chemical and physical properties of this specific analogue is crucial for its application as a building block in the synthesis of more complex molecules, such as selective M1 mAChR agonists, which have therapeutic potential in neurological disorders.[1]

Chemical Structure of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Figure 1. Chemical Structure of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one.

Chemical Identity and Descriptors

Accurate identification of a chemical entity is paramount for regulatory compliance, literature searches, and procurement. The primary identifier for this compound is its CAS number, 15965-70-5 .[2] A comprehensive list of its identifiers and computed descriptors is provided in Table 1. These descriptors are essential for cheminformatics, virtual screening, and predicting the compound's behavior in various environments.

Identifier Type Value Source
CAS Number 15965-70-5Guidechem[2]
IUPAC Name 6-methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-oneGuidechem[2]
Molecular Formula C₉H₁₀N₂O₂Guidechem[2]
Molecular Weight 178.19 g/mol Guidechem[2]
Canonical SMILES CN1C2=C(C=C(C=C2)OC)NC1=OPubChem
InChI InChI=1S/C9H10N2O2/c1-11-7-3-2-6(13-2)4-5(7)10-9(11)12/h2-4H,1-2H3,(H,10,12)PubChem
InChIKey YLKCVVFEPLISSO-UHFFFAOYSA-NPubChem
PubChem CID 45078583Guidechem[2]

Table 1: Core Chemical Identifiers and Descriptors.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are critical for designing synthetic protocols, formulation development, and predicting pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). While experimentally determined data for this specific compound are not widely published, Table 2 provides key values calculated using established computational models.

Property Value Source
XLogP3 1.1PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 41.6 ŲPubChem
Heavy Atom Count 13PubChem

Table 2: Computed Physicochemical Properties.

Expert Insights: The positive XLogP3 value suggests a moderate degree of lipophilicity, indicating that the molecule is likely to have good membrane permeability.[3] The low rotatable bond count points to a rigid structure, which can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

Synthesis and Characterization

The synthesis of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is reliably achieved through a two-step process starting from the commercially available 4-methoxy-2-nitroaniline. The overall workflow involves reduction of the nitro group followed by cyclization to form the benzimidazolone ring.

Synthetic Workflow

The logical flow of the synthesis is depicted below. This pathway is a robust and common method for constructing the benzimidazolone core.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization A 4-Methoxy-2-nitroaniline (Starting Material) B 4-Methoxy-N1-methylbenzene-1,2-diamine (Intermediate) A->B Reduction (e.g., Pd/C, H₂) C 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (Final Product) B->C Carbonylation (e.g., CDI, THF)

Caption: Synthetic pathway for 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one.

Detailed Experimental Protocol

This protocol is based on established methods for benzimidazolone synthesis.[1][4]

Step 1: Synthesis of 4-methoxy-N1-methylbenzene-1,2-diamine (CAS: 3360-78-9)

  • Reaction Setup: To a solution of 4-methoxy-N-methyl-2-nitroaniline (1.0 eq) in ethanol, add 10% Palladium on carbon (10% w/w).

  • Reduction: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Causality: Palladium on carbon is a highly efficient catalyst for the hydrogenation of nitro groups to amines. Ethanol is a suitable solvent that dissolves the starting material and is inert under these reductive conditions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography. The product is a powder with a reported melting point of 78-79 °C.

Step 2: Synthesis of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 15965-70-5)

  • Reaction Setup: Dissolve the intermediate diamine, 4-methoxy-N1-methylbenzene-1,2-diamine (1.0 eq), in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Anhydrous conditions are crucial as the carbonylating agent, CDI, is moisture-sensitive. An inert atmosphere prevents potential side reactions.

  • Carbonylation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature.[3]

    • Causality: CDI is a safe and effective phosgene equivalent that acts as a carbonyl source.[3] It reacts with the two amino groups of the diamine to form the cyclic urea structure of the benzimidazolone. The reaction releases imidazole as a byproduct.

  • Reaction Completion: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one as a solid.

Expected Characterization Data
  • ¹H NMR: Protons on the aromatic ring would appear as doublets and doublets of doublets in the aromatic region (~6.5-7.5 ppm). The methoxy group (-OCH₃) would present as a singlet at approximately 3.8 ppm, and the N-methyl group (-NCH₃) would be a singlet around 3.4 ppm. The N-H proton would likely appear as a broad singlet further downfield.

  • ¹³C NMR: The carbonyl carbon (C=O) would be the most downfield signal, typically >150 ppm. Aromatic carbons would resonate in the 100-150 ppm range. The methoxy and N-methyl carbons would appear as distinct signals in the aliphatic region (~55 ppm and ~30 ppm, respectively).

  • IR Spectroscopy: Key peaks would include a strong C=O stretch for the urea carbonyl group (~1700-1750 cm⁻¹), N-H stretching (~3200 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching for the methoxy group.

  • Mass Spectrometry (ESI-MS): The [M+H]⁺ ion would be expected at m/z 179.08.

Safety and Handling

A specific Safety Data Sheet (SDS) with comprehensive GHS classifications for 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is not publicly available.[2] However, based on the data for its precursor and related benzimidazole structures, standard laboratory precautions should be observed.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Precursor Safety (4-methoxy-N1-methylbenzene-1,2-diamine): This precursor is classified as harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.

  • Hazard Statements (Anticipated): Based on related compounds, it may cause skin and serious eye irritation.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

Conclusion

This guide has consolidated the essential technical information for 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CAS: 15965-70-5). By providing a full suite of chemical identifiers, computed properties, and a detailed, scientifically-grounded synthetic protocol, this document aims to facilitate its use in research and development. The outlined two-step synthesis from a commercially available precursor is a practical and efficient method for accessing this valuable benzimidazolone building block, paving the way for its application in the synthesis of novel, biologically active compounds.

References

  • U.S. National Library of Medicine. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. PubMed Central. Available from: [Link]

  • Organic Chemistry Portal. Benzimidazolone synthesis. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available from: [Link]

  • Revue Roumaine de Chimie. QUATERNIZATION OF N-METHYLATED PHENYL-BENZIMIDAZOLE AZOMETHINES TO BENZIMIDAZOLIUM SALTS. Available from: [Link]

  • MDPI. Benzimidazolium Salts Bearing 2-methyl-1,4- benzodioxane Group: Synthesis, Characterization, Computational Studies, In vitro An. MDPI. Available from: [Link]

  • World Science. SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Available from: [Link]

  • Semantic Scholar. Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Available from: [Link]

  • Google Patents. Isatoic anhydride derivatives.
  • International Journal of Scientific & Engineering Research. SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Available from: [Link]

  • Google Patents. Synthetic method of 6-methoxy-1-tetralone.
  • U.S. National Library of Medicine. Protocol to synthesize sequence-controlled glycooligomers for tumor targeting in mice. PubMed Central. Available from: [Link]

  • U.S. National Library of Medicine. 5-Amino-6-methoxy-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one. PubChem. Available from: [Link]

  • U.S. National Library of Medicine. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed Central. Available from: [Link]

  • ResearchGate. 6-Methoxy-1,3-benzoxazol-2(3H)-one. Available from: [Link]

  • Google Patents. Benzimidazole derivatives and their uses.
  • Google Patents. Process for the production of N,N-carbonyl diimidazole.
  • ResearchGate. Protocol to synthesize sequence-controlled glycooligomers for tumor targeting in mice. Available from: [Link]

  • Hoffman Fine Chemicals. 4-Methoxy-N1-methylbenzene-1,2-diamine. Available from: [Link]

  • MDPI. 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI. Available from: [Link]

  • U.S. National Library of Medicine. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. PubMed Central. Available from: [Link]

  • MDPI. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. Available from: [Link]

  • TNO Publications. Phosgene-free synthesis of N-methyl-N'-diphenylurea (AK-II). Available from: [Link]

  • U.S. National Library of Medicine. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. PubChem. Available from: [Link]

  • Chemos. Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 6-Methoxy-1-methylbenzimidazolone: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 6-Methoxy-1-methylbenzimidazolone, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. While direct and extensive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 6-Methoxy-1-methylbenzimidazolone, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. While direct and extensive literature on this specific derivative is limited, this guide synthesizes foundational knowledge of the benzimidazolone scaffold with data from closely related analogs to offer a robust technical resource for researchers, scientists, and professionals in the field.

Core Molecular Attributes

6-Methoxy-1-methylbenzimidazolone, systematically named 6-methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one, is a derivative of benzimidazolone. The core structure consists of a benzene ring fused to a cyclic urea (imidazolin-2-one). The molecule is further functionalized with a methoxy group on the benzene ring and a methyl group on one of the nitrogen atoms.

Based on its structure, the key molecular attributes can be defined as follows:

PropertyValueSource
Chemical Formula C₉H₁₀N₂O₂Inferred from structure
Molecular Weight 178.19 g/mol Inferred from formula
CAS Number Not definitively available in searched resources. A related isomer, 5-methoxy-1-methyl-1,3-dihydro-benzimidazol-2-one, has the CAS number 4583-86-2.[1]

It is crucial to note the distinction from the non-keto analog, 6-methoxy-1-methyl-1H-benzimidazole, which has a molecular formula of C₉H₁₀N₂O and a molecular weight of 162.191 g/mol .[2] The presence of the carbonyl group in the imidazolone ring accounts for the additional oxygen atom and the corresponding increase in molecular weight.

Synthesis of the Benzimidazolone Scaffold

The synthesis of substituted benzimidazolones is a well-established area of organic chemistry.[3] While a specific, optimized protocol for 6-Methoxy-1-methylbenzimidazolone is not prominently documented, a general and reliable synthetic strategy involves the cyclization of a substituted o-phenylenediamine with a carbonylating agent.

General Synthetic Pathway

The logical synthetic route commences with a substituted o-phenylenediamine, which is then cyclized to form the benzimidazolone core. Subsequent N-alkylation can be employed to introduce the methyl group.

Synthesis_Workflow cluster_0 Step 1: Formation of Methoxy-Substituted Benzimidazolone cluster_1 Step 2: N-Methylation 4-methoxy-o-phenylenediamine 4-Methoxy-1,2-diaminobenzene Cyclization Heat/ Acid Catalyst 4-methoxy-o-phenylenediamine->Cyclization Urea Urea (or Phosgene equivalent) Urea->Cyclization 6-methoxybenzimidazolone 6-Methoxy-1,3-dihydro-2H- benzimidazol-2-one Cyclization->6-methoxybenzimidazolone N-Methylation N-Methylation 6-methoxybenzimidazolone->N-Methylation Methylating_Agent Methyl Iodide (CH₃I) Methylating_Agent->N-Methylation Base Base (e.g., NaH, K₂CO₃) Base->N-Methylation Final_Product 6-Methoxy-1-methyl-1,3-dihydro-2H- benzimidazol-2-one N-Methylation->Final_Product Kinase_Inhibition Drug 6-Methoxy-1-methyl- benzimidazolone Binding Competitive Binding to ATP Pocket Drug->Binding Inhibits Phosphorylation Substrate Phosphorylation Kinase Protein Kinase (e.g., in cancer cells) Kinase->Phosphorylation Catalyzes ATP ATP ATP->Binding Binding->Kinase Cell_Signaling Aberrant Cell Signaling Phosphorylation->Cell_Signaling Apoptosis Induction of Apoptosis Cell_Signaling->Apoptosis Leads to inhibition of

Sources

Exploratory

The Ascendancy of 1-Methyl-6-Methoxybenzimidazolone: A Technical Guide to a Privileged Scaffold in Drug Discovery

Abstract The benzimidazolone core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. Within this esteemed class of co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazolone core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets. Within this esteemed class of compounds, the 1-methyl-6-methoxybenzimidazolone scaffold has emerged as a particularly intriguing framework for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of this scaffold, from its rational design and synthesis to its chemical properties and burgeoning biological significance. We will explore the nuanced roles of the N1-methyl and C6-methoxy substitutions, supported by structure-activity relationship (SAR) analyses from related compounds, and delve into its potential as a modulator of key cellular pathways, particularly in the realm of kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising molecular architecture.

Introduction: The Benzimidazolone Core - A Foundation of Therapeutic Potential

The benzimidazolone moiety, a bicyclic heterocycle formed by the fusion of a benzene ring and an imidazolone ring, is a recurring motif in a multitude of biologically active molecules.[1] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various enzymes and receptors. This inherent versatility has led to the development of numerous drugs and clinical candidates targeting a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders.[2][3]

The strategic substitution of the benzimidazolone core is a key strategy in medicinal chemistry to fine-tune its pharmacological properties. The introduction of substituents at the N1 and C6 positions, in particular, can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. The 1-methyl-6-methoxybenzimidazolone scaffold is a prime example of such strategic functionalization, where the interplay between the N1-methyl and C6-methoxy groups is believed to confer unique and advantageous properties.

Synthetic Strategies: Constructing the 1-Methyl-6-Methoxybenzimidazolone Scaffold

The synthesis of the 1-methyl-6-methoxybenzimidazolone scaffold can be approached through a logical and efficient two-step sequence: formation of the 6-methoxybenzimidazolone core followed by selective N-methylation.

Step 1: Synthesis of the 6-Methoxybenzimidazolone Core

The most direct and widely employed method for constructing the benzimidazolone ring is the cyclocondensation of an appropriately substituted o-phenylenediamine with a carbonylating agent, most commonly urea.[4]

Experimental Protocol: Synthesis of 6-Methoxy-1,3-dihydro-2H-benzimidazol-2-one

  • Reaction Setup: In a round-bottom flask, combine 4-methoxy-1,2-phenylenediamine (1 equivalent) and urea (1.5-2.0 equivalents).

  • Solvent and Reaction Conditions: The reaction can be performed neat (by heating the mixture) or in a high-boiling solvent such as water or an organic solvent. Heating the mixture in water at temperatures between 100-160°C under pressure is an effective method that can produce a high-purity product.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or water to yield pure 6-methoxy-1,3-dihydro-2H-benzimidazol-2-one.

Synthesis of 6-Methoxybenzimidazolone start 4-Methoxy-1,2-phenylenediamine reaction Cyclocondensation (Heat, H2O) start->reaction reagent Urea (CO(NH2)2) reagent->reaction product 6-Methoxy-1,3-dihydro-2H-benzimidazol-2-one reaction->product

Caption: Synthesis of the 6-methoxybenzimidazolone core.

Step 2: N-Methylation of the 6-Methoxybenzimidazolone Core

The final step in constructing the target scaffold is the selective methylation of the nitrogen atom at position 1. This is typically achieved through a nucleophilic substitution reaction using a suitable methylating agent in the presence of a base.

Experimental Protocol: Synthesis of 1-Methyl-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one

  • Reaction Setup: In a dry, inert atmosphere, dissolve 6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in an appropriate aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents), to the solution to deprotonate the benzimidazolone nitrogen, forming the corresponding anion.

  • Methylation: Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.2 equivalents), to the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 1-methyl-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one.

N-Methylation of 6-Methoxybenzimidazolone start 6-Methoxy-1,3-dihydro-2H-benzimidazol-2-one reaction N-Methylation (Aprotic Solvent) start->reaction reagent1 Base (e.g., K2CO3) reagent1->reaction reagent2 Methylating Agent (e.g., CH3I) reagent2->reaction product 1-Methyl-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one reaction->product

Caption: N-Methylation to yield the target scaffold.

Chemical Properties and Characterization

The 1-methyl-6-methoxybenzimidazolone scaffold possesses distinct chemical properties influenced by its constituent functional groups. The benzimidazolone core itself is a stable aromatic system. The N1-methyl group blocks one of the tautomeric forms and can influence the molecule's planarity and intermolecular interactions. The C6-methoxy group, being an electron-donating group, can affect the electron density of the aromatic ring and potentially modulate the scaffold's reactivity and binding affinity to biological targets.

Characterization of the synthesized scaffold would typically involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the N-methyl group, and the O-methyl group. ¹³C NMR would confirm the presence of all carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the imidazolone ring.

Biological Significance and Therapeutic Potential: A Focus on Kinase Inhibition

While direct biological data on the 1-methyl-6-methoxybenzimidazolone scaffold is limited in publicly available literature, its therapeutic potential can be inferred from extensive research on related benzimidazole and benzimidazolone derivatives.[5][6]

The Benzimidazolone Scaffold as a Kinase Inhibitor

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The benzimidazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6] Benzimidazole-based compounds can interact with the ATP-binding site of kinases through various binding modes, often acting as ATP-competitive inhibitors.[6]

The Influence of N1-Methyl and C6-Methoxy Substituents

The strategic placement of methyl and methoxy groups on the benzimidazolone core can significantly enhance kinase inhibitory activity and selectivity.

  • N1-Methylation: The introduction of a methyl group at the N1 position can serve multiple purposes. It can enhance potency by occupying a specific hydrophobic pocket within the kinase active site. Furthermore, blocking the N-H group can prevent unwanted metabolic modifications and improve the compound's pharmacokinetic properties. However, in some cases, the loss of a hydrogen bond donor at this position can lead to a decrease in activity, as seen in some CK1δ inhibitors.[7]

  • C6-Methoxy Group: A methoxy group at the C6 position can also contribute to enhanced biological activity. Its electron-donating nature can influence the electronic properties of the aromatic ring, potentially strengthening interactions with the target protein. Moreover, the methoxy group can form hydrogen bonds with amino acid residues in the binding pocket, further anchoring the inhibitor. Studies on pyrazole-benzenesulfonamides have shown that the presence of a methoxy moiety on a phenyl ring significantly enhances inhibitory activity.[8]

The combination of these two substituents in the 1-methyl-6-methoxybenzimidazolone scaffold suggests a strong potential for potent and selective kinase inhibition.

Potential Biological Targets

Based on the known activities of related compounds, the 1-methyl-6-methoxybenzimidazolone scaffold could be a promising starting point for developing inhibitors against a range of kinases, including but not limited to:

  • Tyrosine Kinases: Such as c-Met, which is implicated in various cancers.[9]

  • Serine/Threonine Kinases: Including those involved in cell cycle regulation and signaling pathways.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study for the 1-methyl-6-methoxybenzimidazolone scaffold is yet to be published, we can extrapolate key insights from related series of compounds.

Position of Substitution Substituent General Effect on Activity Rationale
N1MethylOften increases potency and improves pharmacokinetics.Occupies hydrophobic pockets; blocks metabolism.
C2Various SubstituentsHighly influential on activity and selectivity.Directly interacts with the hinge region of kinases.
C5/C6MethoxyGenerally enhances potency.Electron-donating effects; potential for hydrogen bonding.
C5/C6Halogens (e.g., Chloro)Can increase potency.Modulates electronic properties and can form halogen bonds.

Table 1: Inferred Structure-Activity Relationships for Substituted Benzimidazolones.

Future Directions and Conclusion

The 1-methyl-6-methoxybenzimidazolone scaffold represents a highly promising, yet underexplored, area of medicinal chemistry. Its rational design, based on the well-established principles of bioisosterism and strategic functionalization of a privileged core, positions it as a strong candidate for the development of novel therapeutics.

Future research should focus on:

  • Systematic Synthesis and Biological Evaluation: A focused library of derivatives with variations at other positions of the scaffold should be synthesized and screened against a panel of kinases and other relevant biological targets.

  • Structural Biology: Co-crystallization studies of active compounds with their target proteins will provide invaluable insights into their binding modes and facilitate further structure-based drug design.

  • Pharmacokinetic Profiling: In-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies will be crucial to assess the drug-likeness of promising candidates.

References

[1] Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). [Source details not fully available] [2] New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022). [Source details not fully available] Novel N-Acylated Benzimidazolone Derivatives: Synthesis, 2D-QSAR and Targets Prediction. (n.d.). SciELO. [10] Heterocyclic quinones with potential antitumor activity. 2. Synthesis and antitumor activity of some benzimidazole-4,7-dione derivatives. (1988). Journal of Medicinal Chemistry. [3] Various biological targets for benzimidazole. (n.d.). ResearchGate. [9] Enzyme inhibitory activity of 12b on various kinases. (n.d.). ResearchGate. [11] Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (n.d.). PMC. [5] In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). PMC. [12] Asian Journal of Pharmaceutical Research and Development Antitumor Activity and Synthesis of 1, 2-Disubstituted Benzimidazoles. (2024). [13] Synthesis and antitumor activity of benzimidazolyl-1,3,5-triazine and benzimidazolylpyrimidine derivatives. (2000). PubMed. [7] Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (2024). MDPI. [14] Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computati. (2024). Semantic Scholar. [6] Benzimidazole derivatives as kinase inhibitors. (n.d.). PubMed. [15] Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. (2006). PubMed. [16] SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[1][3]DIAZEPINES Magd. (2011). LOCKSS. ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (n.d.). Rasayan. [8] Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithiated Methyl 2-(Aminosulfonyl)benzoate. (n.d.). Scholar Commons. [17] Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. (n.d.). PMC. [18] An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2011). Arabian Journal of Chemistry. [19] One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. (2016). TSI Journals. [4] DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water. (n.d.). Google Patents. [20] CN101074213A - Synthesis of 2-n-propyl-4-methyl-6(1-methylbenzimidazole-2-radicle) benzimidazole and its use in synthesis of timishatan and its salts. (n.d.). Google Patents. [21] Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.). PMC. [22] EXPERIMENTAL AND THEORETICAL INVESTIGATION OF THE INTRAMOLECULAR CYCLISATION OF N-(BENZOXAZOLINON-6-YL)MALEIMIDE DERIVATIVES. (n.d.). [Source details not fully available] [23] Supporting information Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. (n.d.). The Royal Society of Chemistry. [24] In situ bioorthogonal-modulation of m6A RNA methylation in macrophages for efficient eradication of intracellular bacteria. (n.d.). PMC. [25] N 6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications. (2022). PMC. [26] Enhanced repair of O6-methylguanine in liver DNA of rats pretreated with phenobarbital, 2,3,7,8-tetrachlorodibenzo-p-dioxin, ethionine, or N-alkyl-N-nitrosoureas. (n.d.). PubMed.

Sources

Foundational

An In-depth Technical Guide to the Melting Point Range of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the melting point range of 6-Methoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the melting point range of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. As a compound with limited publicly available physicochemical data, this document serves as a foundational resource for its characterization and purity assessment. We will delve into the structural factors influencing its melting point, detailed methodologies for its determination, and the critical interpretation of the resulting data.

Theoretical Framework: Predicting the Melting Point Behavior

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This physical constant is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[1][2] For 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, several key structural features are expected to influence its melting point:

  • Hydrogen Bonding: The presence of a nitrogen-hydrogen (N-H) bond in the imidazole ring allows for hydrogen bonding between molecules. This is a strong intermolecular force that generally leads to a higher melting point.[1][3]

  • Dipole-Dipole Interactions: The carbonyl group (C=O) and the methoxy group (O-CH3) introduce significant polarity into the molecule, resulting in dipole-dipole interactions that contribute to a more stable crystal lattice and a higher melting point.[3]

  • Molecular Weight and Size: Generally, as the molecular weight of a compound increases, so do the van der Waals forces, leading to a higher melting point.[4]

  • Molecular Symmetry: Symmetrical molecules tend to pack more efficiently into a crystal lattice, which increases the energy required to break the lattice and results in a higher melting point.[2]

Given these structural characteristics, 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one is anticipated to be a solid at room temperature with a relatively high melting point compared to non-polar compounds of similar size.

The Critical Role of Purity in Melting Point Determination

It is crucial to understand that the melting point is not just an identifying characteristic but also a sensitive indicator of purity.[4] A pure crystalline solid will typically exhibit a sharp melting point range of 0.5-1.0°C.[4] Conversely, the presence of impurities will cause a depression of the melting point and a broadening of the melting range.[3] This phenomenon, known as melting point depression, is a colligative property and is invaluable for assessing the purity of a synthesized compound.

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamines with various carbonyl compounds.[5] Potential impurities in the synthesis of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one could include unreacted starting materials, by-products from side reactions, or residual solvents. These impurities disrupt the crystal lattice of the main compound, making it easier to melt.

The following diagram illustrates the concept of melting point depression:

MeltingPointDepression cluster_0 Pure Compound cluster_1 Impure Compound Pure Sharp Melting Point (e.g., 150-151°C) Impure Broad & Depressed Melting Point (e.g., 145-149°C) Purity High Purity Purity->Pure Impurity Presence of Impurities Impurity->Impure MeltingPointWorkflow A Sample Preparation (Dry, Powdered) B Load Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Rapid Preliminary Heating (Find approximate MP) C->D E Slow Heating (1-2°C/min near MP) D->E F Record T1 (First liquid drop) E->F G Record T2 (All solid melts) F->G H Report Range (T1-T2) G->H

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Preparation of 6-Methoxy-1-methylbenzimidazolone

Abstract This application note details a robust, regioselective protocol for the synthesis of 6-methoxy-1-methylbenzimidazolone , a critical pharmacophore in the development of phosphoinositide 3-kinase (PI3K) inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, regioselective protocol for the synthesis of 6-methoxy-1-methylbenzimidazolone , a critical pharmacophore in the development of phosphoinositide 3-kinase (PI3K) inhibitors and antipsychotic agents. Unlike direct alkylation methods, which often yield difficult-to-separate mixtures of N1- and N3- isomers (5-methoxy vs. 6-methoxy), this de novo synthesis utilizes the specific electronic directing effects of 3-fluoro-4-nitroanisole to guarantee the correct substitution pattern. The procedure highlights a three-step workflow: nucleophilic aromatic substitution (


), catalytic hydrogenation, and carbonylative cyclization using 1,1'-carbonyldiimidazole (CDI).

Introduction & Retrosynthetic Logic

The Regioselectivity Challenge

The benzimidazolone core is a "privileged structure" in medicinal chemistry. However, introducing substituents at the N1 and C6 positions presents a challenge. Direct methylation of 5-methoxybenzimidazolone typically results in a mixture of 1-methyl-5-methoxy and 1-methyl-6-methoxy isomers due to tautomeric ambiguity of the unsubstituted urea hydrogens. Separation of these isomers requires expensive chromatography.

The Solution: Directed Assembly

To ensure the 6-methoxy regiochemistry (where the methoxy group is para to the unsubstituted nitrogen and meta to the methyl-nitrogen), we employ a stepwise construction. The logic relies on the differential reactivity of the halogen and nitro groups in the precursor 3-fluoro-4-nitroanisole .

Mechanistic Rationale:

  • 
     Selectivity:  In 3-fluoro-4-nitroanisole, the fluorine atom is ortho to the nitro group, making it highly activated for nucleophilic displacement. The methoxy group, while para to the nitro, is a poor leaving group compared to fluorine. Thus, methylamine exclusively displaces the fluorine.
    
  • Structural Locking: This places the methylamino group (

    
    ) meta to the methoxy group. Upon reduction and cyclization, the 
    
    
    
    becomes
    
    
    , and the newly formed
    
    
    (from
    
    
    ) becomes
    
    
    . This rigidly fixes the methoxy group at the C6 position.
Visual Pathway (Graphviz)

Retrosynthesis Target TARGET: 6-Methoxy-1-methylbenzimidazolone (Isomerically Pure) Precursor1 Intermediate: 4-Methoxy-N1-methyl-1,2-phenylenediamine Target->Precursor1 Cyclization (CDI) Precursor2 Intermediate: 3-(Methylamino)-4-nitroanisole Precursor1->Precursor2 Reduction (H2/Pd-C) Start STARTING MATERIAL: 3-Fluoro-4-nitroanisole (Regiocontrol Element) Precursor2->Start SNAr (MeNH2)

Figure 1: Retrosynthetic logic ensuring 6-methoxy regioselectivity via 3-fluoro-4-nitroanisole.

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Preparation of 3-(methylamino)-4-nitroanisole (also known as N-methyl-5-methoxy-2-nitroaniline).

  • Reagents:

    • 3-Fluoro-4-nitroanisole (CAS: 446-38-8)[1]

    • Methylamine (40% aq. solution or 2M in THF)

    • Ethanol (solvent)

  • Procedure:

    • Charge a reaction vessel with 3-fluoro-4-nitroanisole (1.0 eq) dissolved in Ethanol (5 vol).

    • Cool the solution to 0–5°C using an ice bath.

    • Add Methylamine (2.5 eq) dropwise over 30 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 10°C.

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 7:3) or HPLC. The starting material (

      
      ) should disappear, replaced by a deep orange/red product spot (
      
      
      
      ).
    • Workup: Concentrate the solvent under reduced pressure. Resuspend the orange solid in water (10 vol) and stir for 30 minutes to remove methylammonium fluoride salts.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

  • Yield: Expect 90–95%.

  • Safety: 3-Fluoro-4-nitroanisole is a skin irritant. Methylamine is toxic and volatile. Work in a fume hood.

Step 2: Catalytic Hydrogenation

Objective: Reduction to 4-methoxy-N1-methylbenzene-1,2-diamine.

  • Reagents:

    • 3-(Methylamino)-4-nitroanisole (from Step 1)

    • 10% Palladium on Carbon (Pd/C, 50% wet)

    • Methanol or Ethanol[2]

    • Hydrogen gas (

      
      )
      
  • Procedure:

    • Dissolve the nitroaniline intermediate in Methanol (10 vol) in a hydrogenation vessel (Parr shaker or autoclave).

    • Add 10% Pd/C (5 wt% loading relative to substrate). Caution: Pd/C is pyrophoric; keep wet.

    • Purge the vessel with Nitrogen (

      
      ) x3, then Hydrogen (
      
      
      
      ) x3.
    • Pressurize to 40 psi (approx. 3 bar) with

      
       and shake/stir at room temperature for 2–6 hours.
      
    • IPC: Monitor for the disappearance of the yellow/orange nitro compound. The amine product is prone to oxidation; minimize air exposure.

    • Workup: Filter the catalyst through a pad of Celite® under an inert atmosphere (

      
       blanket). Rinse the pad with Methanol.
      
    • Concentrate the filtrate immediately to yield the diamine as a dark oil or low-melting solid. Use directly in Step 3 to prevent oxidative degradation.

Step 3: Carbonylative Cyclization

Objective: Ring closure to 6-methoxy-1-methylbenzimidazolone.

  • Reagents:

    • Crude Diamine (from Step 2)

    • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

    • Tetrahydrofuran (THF) (anhydrous)

  • Procedure:

    • Dissolve the crude diamine in anhydrous THF (10 vol) under Nitrogen.

    • Add CDI (1.2 eq) in portions at room temperature. Note:

      
       gas evolution will occur.
      
    • Stir at room temperature for 1 hour, then heat to reflux (66°C) for 2 hours to ensure complete conversion.

    • IPC: HPLC should show a single major peak corresponding to the benzimidazolone.

    • Workup: Cool to room temperature. The solvent can be partially evaporated.[3][4] Pour the residue into 1M HCl (aq). The product may precipitate. If not, extract with Ethyl Acetate.

    • Purification: Recrystallize from Ethanol/Water or Acetonitrile.

  • Yield: Expect 80–85% (over 2 steps).

Process Data & Specifications

Reaction Parameter Summary
StepTransformationKey ReagentTempCritical ParameterExpected Yield
1

Displacement
Methylamine0°C

RT
Exotherm control; Stoichiometry>90%
2 Nitro Reduction

/ Pd-C
RTOxygen exclusion (air sensitive product)Quant. (crude)
3 CyclizationCDIRefluxAnhydrous conditions;

venting
80-85%
Analytical Validation (Self-Validating System)
  • 1H NMR (DMSO-d6): Look for the N-Methyl singlet at

    
     ppm and the O-Methyl singlet at 
    
    
    
    ppm.
  • Regiochemistry Check: In the NOESY spectrum, the N-Methyl protons should show a correlation (NOE) with the aromatic proton at position 7 (adjacent to N1), but not with the methoxy group (which is at position 6, separated by C7). If the product were the 5-methoxy isomer, the N-Methyl would be closer spatially to the methoxy group protons (at C4/C6 relative to N1? No, 5-OMe is para to N1).

    • Simplest check: The coupling pattern of the aromatic protons. 6-Methoxy isomer has an ABX or similar pattern where the proton ortho to the Urea NH (H4) is a doublet, and the proton ortho to the N-Me (H7) is a doublet.

Workflow Diagram

Workflow Start Start: 3-Fluoro-4-nitroanisole Step1 Step 1: SNAr (MeNH2, EtOH, 0°C) Start->Step1  Displacement   Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Step1->Step2  Reduction   Step3 Step 3: Cyclization (CDI, THF, Reflux) Step2->Step3  Ring Closure   Finish Final Product: 6-Methoxy-1-methyl benzimidazolone Step3->Finish  Crystallization  

Figure 2: Operational workflow for the synthesis process.

References

  • Regioselective Synthesis of Benzimidazoles

    • Title: Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase.[5]

    • Source: PubMed / Bioorg Med Chem Lett.
    • URL:[Link]

    • Relevance: Confirms the necessity of the de novo route from 3-fluoro-4-nitroanisole to achieve the 6-methoxy isomer specifically.
  • CDI Cyclization Methodology

    • Title: CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones (and Benzimidazolones).
    • Source: ChemRxiv.
    • URL:[Link]

    • Relevance: Validates CDI as a safer, high-yielding alternative to phosgene for cyclic urea form
  • Precursor Properties (3-Fluoro-4-nitroanisole)

    • Title: 3-Fluoro-4-nitroanisole | C7H6FNO3 | CID 565654.[1]

    • Source: PubChem.[1]

    • URL:[Link]

    • Relevance: Provides physical properties and safety data for the key starting m
  • Benzimidazolone Pharmacophores

    • Title: Synthesis of Some Novel Benzimidazol-2-one Deriv
    • Source: World Science / RS Global.
    • URL:[Link]

    • Relevance: Contextualizes the utility of the target molecule in drug development (e.g., Droperidol analogs).

Sources

Application

Functionalization of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one for drug discovery

An In-Depth Guide to the Functionalization of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one for Drug Discovery Authored by: A Senior Application Scientist Introduction: The Benzimidazol-2-one Scaffold as a Privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functionalization of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one for Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Benzimidazol-2-one Scaffold as a Privileged Core in Medicinal Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] This versatility stems from its structural similarity to naturally occurring purines, allowing it to function as a bioisostere and engage with biopolymers in living systems.[1][3] The benzimidazol-2-one core, a key derivative, is present in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including antipsychotic, antiviral, and kinase inhibition properties.[4][5]

This guide focuses on a specific, strategically substituted starting material: 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one . The choice of this scaffold is deliberate:

  • The 1-methyl group blocks one of the two nitrogen atoms, simplifying subsequent functionalization and preventing isomeric mixtures that can complicate structure-activity relationship (SAR) studies.

  • The 6-methoxy group , an electron-donating substituent, activates the benzene ring towards electrophilic substitution, facilitating the introduction of diverse functionalities. Its presence is also a common feature in many bioactive molecules.

  • The remaining N(3)-H and the aromatic protons at the C4, C5, and C7 positions serve as key handles for chemical modification, allowing for systematic exploration of the chemical space around the core.

This document provides detailed application notes and protocols for the targeted functionalization of this scaffold, aimed at generating diverse chemical libraries for drug discovery screening.

Part 1: Strategic Functionalization at the N(3) Position

The most accessible site for initial diversification is the secondary amine at the N(3) position. Alkylation or arylation at this site allows for the introduction of a wide variety of side chains that can modulate solubility, cell permeability, and target engagement.

Application Note: N-Alkylation for Modulating Pharmacokinetic Properties

Introducing alkyl or substituted alkyl chains at the N(3) position is a fundamental strategy in medicinal chemistry. This modification directly impacts the molecule's lipophilicity (LogP), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, incorporating polar groups like hydroxyls or amines can enhance aqueous solubility, while appending lipophilic moieties can improve membrane permeability.[6] The use of phase-transfer catalysts or ultrasound irradiation has been shown to improve yields and shorten reaction times for N-alkylation of benzimidazoles.[7]

Workflow for N-Alkylation and Library Synthesis

N_Alkylation_Workflow cluster_start Starting Material cluster_reaction Reaction & Diversification cluster_process Processing & Analysis cluster_end Final Product Start 6-Methoxy-1-methyl-1H- benzo[d]imidazol-2(3H)-one Deprotonation Deprotonation (e.g., NaH, K2CO3) Start->Deprotonation Base in aprotic solvent Alkylation N-Alkylation with R-X (Alkyl Halide) Deprotonation->Alkylation Anion formation Workup Aqueous Workup & Extraction Alkylation->Workup Quench reaction Library Array of Alkyl Halides (R1-X, R2-X, ... Rn-X) Library->Alkylation Parallel Synthesis Purification Column Chromatography or Recrystallization Workup->Purification Isolate product Characterization NMR, MS, HPLC Purification->Characterization Structure & Purity Confirmation Product N(3)-Functionalized Library Characterization->Product

Caption: General workflow for parallel synthesis of an N-alkylated library.

Protocol 1: N-Alkylation via Williamson Ether Synthesis Analogue

This protocol describes a standard procedure for attaching a simple alkyl chain (e.g., ethyl) to the N(3) position.

Materials:

  • 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (or other suitable alkyl halide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt should be observed.

  • Add the alkyl halide (e.g., ethyl iodide, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the organic layer. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure N-alkylated product.

Part 2: Functionalization of the Aromatic Core

The benzene portion of the scaffold offers multiple sites for derivatization, primarily through electrophilic aromatic substitution. The 6-methoxy group directs incoming electrophiles to the ortho (C5) and para (C7) positions. Due to steric hindrance from the adjacent fused ring, the C7 position is often less reactive than C5.

Application Note: Aromatic Halogenation as a Gateway to Cross-Coupling

Introducing a halogen (Br or Cl) onto the aromatic ring is a pivotal step in modern drug discovery.[8] Halogens not only modulate the electronic properties and metabolic stability of a compound but, more importantly, serve as versatile synthetic handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[9][10] This allows for the subsequent installation of aryl, heteroaryl, alkyl, or amine groups, dramatically expanding the structural diversity of the library. Using reagents like N-bromosuccinimide (NBS) or selectfluor provides a controlled method for regioselective halogenation.[8][11]

Reaction Scheme for Sequential N-Alkylation and C-Halogenation

Sequential_Functionalization Core 6-MeO-1-Me-Core N_Alkylated N(3)-R Derivative Core->N_Alkylated Protocol 1: NaH, R-X Halogenated C5/C7-Halogenated N(3)-R Derivative N_Alkylated->Halogenated Protocol 2: NBS or NCS

Sources

Method

Revolutionizing Heterocyclic Synthesis: A Microwave-Assisted Protocol for 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive, in-depth guide to the synthesis of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a valuable scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, in-depth guide to the synthesis of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one, a valuable scaffold in medicinal chemistry. We will move beyond a simple recitation of steps to explore the underlying principles and rationale, empowering researchers to not only replicate but also adapt and troubleshoot this advanced synthetic methodology. The protocol leverages the power of microwave-assisted organic synthesis (MAOS) to dramatically accelerate reaction times and enhance yields, offering a significant advantage over classical thermal methods.

The Strategic Importance of Benzimidazolones and Microwave Synthesis

Benzimidazolone derivatives are a cornerstone of modern drug discovery, forming the core structure of numerous pharmacologically active agents. Their prevalence in medicinal chemistry underscores the need for efficient and robust synthetic routes. Traditional methods, however, often suffer from long reaction times, harsh conditions, and the use of hazardous reagents.

Microwave-assisted synthesis emerges as a transformative technology in this context. By directly and efficiently heating the reaction mixture through dielectric polarization, microwave irradiation offers several key advantages:

  • Rapid Reaction Rates: Reactions that take hours or even days under conventional heating can often be completed in minutes.[1]

  • Higher Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[1]

  • Enhanced Reproducibility: Precise control over reaction parameters in modern microwave reactors ensures a high degree of reproducibility.

  • Greener Chemistry: The efficiency of microwave heating can reduce energy consumption and often allows for the use of less solvent.

Synthetic Strategy: A Two-Step Approach

Our approach to the target molecule involves a two-step sequence, beginning with the selective N-methylation of a commercially available precursor, followed by a microwave-promoted cyclocarbonylation.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the N-Methylated Precursor

The first critical step is the selective mono-N-methylation of 4-methoxy-o-phenylenediamine. Achieving mono-alkylation of primary amines can be challenging due to competing over-alkylation. The following protocol is optimized for high selectivity.

Protocol 1: Synthesis of 4-Methoxy-N-methyl-1,2-phenylenediamine

Rationale: This procedure employs a controlled amount of methyl iodide in the presence of a base to favor mono-methylation. The reaction is performed at reflux to ensure a reasonable reaction rate.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Methoxy-o-phenylenediamine138.17101.38 g
Methyl Iodide141.94110.77 mL
Potassium Carbonate (K₂CO₃)138.21152.07 g
Methanol (MeOH)--50 mL

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxy-o-phenylenediamine (1.38 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol) in methanol (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add methyl iodide (0.77 mL, 11 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxy-N-methyl-1,2-phenylenediamine as an oil, which may solidify upon standing.

Part 2: Microwave-Assisted Cyclocarbonylation

This is the core step where the benzimidazolone ring is forged using microwave irradiation. Triphosgene serves as a safe and solid phosgene equivalent for the carbonyl insertion.

Protocol 2: Microwave-Assisted Synthesis of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Rationale: The use of a dedicated microwave reactor allows for rapid heating to a precise temperature, significantly accelerating the cyclization reaction. Dichloromethane is an excellent solvent for this reaction, as it is relatively polar to absorb microwave energy and effectively solubilizes the reactants. Triethylamine is added to neutralize the HCl generated during the reaction.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Methoxy-N-methyl-1,2-phenylenediamine152.191.0152 mg
Triphosgene296.750.4119 mg
Triethylamine (TEA)101.192.50.35 mL
Dichloromethane (DCM), anhydrous--7 mL

Equipment:

  • Monowave or multi-mode microwave synthesis reactor

  • 10 mL microwave reaction vial with a stir bar

  • Septa or crimp caps for the reaction vial

Procedure:

  • In a 10 mL microwave reaction vial, dissolve 4-methoxy-N-methyl-1,2-phenylenediamine (152 mg, 1.0 mmol) in anhydrous dichloromethane (5 mL).

  • In a separate, dry vial, carefully weigh triphosgene (119 mg, 0.4 mmol) and dissolve it in anhydrous dichloromethane (2 mL). (Caution: Triphosgene is highly toxic and should be handled in a certified fume hood with appropriate personal protective equipment).

  • Cool the diamine solution to 0 °C using an ice bath.

  • Slowly add the triphosgene solution to the stirred diamine solution.

  • Add triethylamine (0.35 mL, 2.5 mmol) dropwise to the reaction mixture at 0 °C.

  • Seal the microwave vial securely.

  • Place the vial in the microwave reactor and irradiate under the following conditions:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

    • Stirring: High

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup & Purification a Dissolve Diamine in DCM b Prepare Triphosgene Solution a->b c Combine at 0°C b->c d Add Triethylamine c->d e Seal Vial d->e f Irradiate (120°C, 10 min) e->f g Quench with Water f->g h Extract with DCM g->h i Purify by Chromatography h->i

Figure 2: Detailed workflow for the microwave-assisted cyclization.

Work-up and Purification:

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully unseal the vial in a fume hood.

  • Pour the reaction mixture into water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane, e.g., 1:1) to afford 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one as a solid.

Characterization of the Final Product

PropertyExpected Value
Appearance Off-white to pale yellow solid
Melting Point ~145-147 °C
¹H NMR (CDCl₃)δ (ppm): ~7.0-6.7 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.40 (s, 3H, NCH₃)
¹³C NMR (CDCl₃)δ (ppm): ~156 (C=O), ~155 (C-OCH₃), ~130, ~124, ~109, ~107, ~96, 56 (OCH₃), 27 (NCH₃)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₉H₁₁N₂O₂: 179.08. Found: ~179.1

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the microwave irradiation time in 5-minute increments or raise the temperature by 10°C. Ensure the vial is properly sealed to prevent solvent evaporation.
Low Yield Loss of product during workup or purification. Impure starting materials.Ensure complete extraction and careful handling during chromatography. Verify the purity of the starting diamine and use anhydrous solvents.
Formation of Byproducts Overheating or prolonged reaction time.Reduce the microwave temperature or reaction time. The use of a scavenger resin for excess triphosgene or HCl could also be explored.

Safety First: Handling Reagents and Equipment

  • Triphosgene: A highly toxic and corrosive solid that can release phosgene gas. All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis. Do not use a domestic microwave oven. Always follow the manufacturer's safety guidelines. Ensure the reaction vessel is not filled more than two-thirds of its volume.

  • Pressurized Reactions: The reaction is performed in a sealed vessel and will generate pressure. Use appropriate blast shields and operate the reactor with caution.

Conclusion

This application note details a robust and highly efficient microwave-assisted method for the synthesis of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. By leveraging the advantages of microwave technology, this protocol offers a significant improvement over traditional synthetic methods in terms of reaction time, yield, and purity. The detailed explanation of the rationale behind each step is intended to provide researchers with the knowledge to confidently apply and adapt this methodology to their specific research needs in the dynamic field of drug discovery.

References

  • ChemSynthesis. 6-methoxy-1-methyl-1H-benzimidazole. [Link]

  • Google Patents. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • PubChem. 6-Methoxy-1-methyl-1H-benzo[d]imidazol-5-ol. [Link]

  • Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
  • PrepChem. Synthesis of N-methyl-o-phenylenediamine. [Link]

  • LOCKSS. SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[1]DIAZEPINES. [Link]

Sources

Application

Application Note: Solvent Selection &amp; Process Optimization for 6-Methoxy-1-methylbenzimidazolone

Executive Summary The scaffold 6-methoxy-1-methylbenzimidazolone represents a critical pharmacophore in the synthesis of antipsychotics, PDE inhibitors, and antihistamines. However, its rigid bicyclic urea structure crea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 6-methoxy-1-methylbenzimidazolone represents a critical pharmacophore in the synthesis of antipsychotics, PDE inhibitors, and antihistamines. However, its rigid bicyclic urea structure creates a high lattice energy barrier ("brick dust" character), rendering it poorly soluble in standard organic solvents.

This Application Note provides a rational, physics-based approach to solvent selection. Moving beyond trial-and-error, we utilize Hansen Solubility Parameters (HSP) to predict compatibility and propose a validated protocol for the most common transformation: N3-alkylation . We also introduce "green" solvent alternatives to replace restricted polar aprotic solvents (DMF/NMP).

Physicochemical Profiling & Solubility Physics

The Solubility Challenge

The molecule features a cyclic urea core. The N3-proton acts as a strong Hydrogen Bond Donor (HBD), while the carbonyl oxygen and the methoxy oxygen act as Hydrogen Bond Acceptors (HBA).

  • Dominant Interaction: Intermolecular hydrogen bonding leads to the formation of stable centrosymmetric dimers in the solid state, significantly elevating the melting point and reducing solubility.

  • Solvation Requirement: To dissolve this molecule, the solvent must possess high dipolar capability (

    
    )  to disrupt the crystal lattice and moderate H-bond accepting capability (
    
    
    
    )
    to solvate the N3-H.
Hansen Solubility Parameter (HSP) Analysis

Based on group contribution methods and empirical data for benzimidazole derivatives, the estimated HSP values for 6-methoxy-1-methylbenzimidazolone are:

ParameterValue (

)
Physical Significance

(Dispersion)
~19.5London dispersion forces (aromatic stacking).

(Polarity)
~13.0Dipole-dipole interactions (critical for urea core).

(H-Bonding)
~11.5H-bond capability (solvent must compete with dimer).
Solvent Compatibility Table

The following table categorizes solvents based on their calculated Relative Energy Difference (RED) with the target molecule.

  • RED < 1.0: High Solubility.

  • RED > 1.0: Low Solubility (Antisolvent).

Solvent ClassRepresentative SolventSolubility StatusApplication Note
Polar Aprotic DMF, NMP, DMSOExcellent Breaks H-bond dimers effectively. High boiling points make removal difficult.
Green Polar Cyrene , DMSO (Green)Good Sustainable alternatives to NMP/DMF.
Chlorinated DCM, ChloroformModerate Good for workup/extraction; poor for high-temp reactions.
Alcohols Methanol, EthanolPoor (Cold) / Good (Hot) Ideal for recrystallization . The methoxy group improves hot alcohol solubility compared to the parent benzimidazolone.
Non-Polar Toluene, HeptaneInsoluble Used as antisolvents to crash out the product or in Phase Transfer Catalysis (PTC).

Decision Framework: Solvent Selection Strategy

The following logic flow guides the researcher in selecting the optimal solvent system based on the intended process step.

SolventSelection Start Process Goal Dec1 Reaction or Purification? Start->Dec1 Dec2 Reaction Type? Dec1->Dec2 Reaction Pur_Cryst Recrystallization Dec1->Pur_Cryst Purification Rxn_Alk N-Alkylation (Basic Conditions) Dec2->Rxn_Alk Rxn_Cat Pd-Catalysis (Coupling) Dec2->Rxn_Cat Solv_DMF Classic: DMF/DMAc (High Solubility, Hard Removal) Rxn_Alk->Solv_DMF Standard Solv_PTC Biphasic: Toluene/Water + Bu4NBr (PTC) Rxn_Alk->Solv_PTC Scale-Up Preferred Solv_Green Modern: 2-MeTHF or Cyrene (Green) Rxn_Cat->Solv_Green Sustainability Solv_Diox 1,4-Dioxane (Standard for Pd) Rxn_Cat->Solv_Diox Solv_Alc Ethanol/Water (Gradient Cooling) Pur_Cryst->Solv_Alc Best Selectivity

Figure 1: Decision tree for solvent selection based on process requirements. Note the distinction between homogeneous (DMF) and heterogeneous (PTC) approaches for alkylation.

Validated Protocol: N3-Alkylation

Objective: Alkylation of 6-methoxy-1-methylbenzimidazolone at the N3 position. Challenge: The N3-H has a pKa of ~12-13. The reaction requires a base. In non-polar solvents, the deprotonated anion is poorly soluble/reactive without a catalyst.

Method A: Homogeneous (Small Scale / Discovery)

Best for rapid synthesis of analogs where solvent cost/removal is not the primary concern.

  • Solvent: Anhydrous DMF or NMP.

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Rationale: DMF completely solvates the benzimidazolone, breaking the dimers.

    
     provides higher solubility of the carbonate anion in organic media ("naked anion" effect), accelerating the rate.
    
Method B: Phase Transfer Catalysis (Process Scale / Green)

Best for multi-gram scale up. Avoids high-boiling solvents.

  • Solvent System: Toluene (Organic phase) / Water (Aqueous phase).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5-10 mol%).

  • Base: NaOH (30% aq).

  • Rationale: The benzimidazolone stays in the organic/interface layer. The PTC shuttles the hydroxide/alkylating agent, enabling reaction at the interface without requiring the substrate to fully dissolve in water.

Detailed Experimental Procedure (Method B)

Step-by-Step Workflow:

  • Charge: To a reaction vessel equipped with overhead stirring, add 6-methoxy-1-methylbenzimidazolone (1.0 eq) and Toluene (10 volumes).

    • Note: The starting material will likely be a slurry (not fully dissolved). This is expected.

  • Catalyst: Add TBAB (0.05 eq).

  • Base Addition: Add 30% NaOH solution (2.0 eq) dropwise.

    • Observation: The mixture will form a biphasic system. High shear stirring (>300 RPM) is critical here to maximize interfacial area.

  • Reaction: Add the Alkyl Halide (1.2 eq) dropwise. Heat the mixture to 60-80°C.

    • Mechanism:[1][2][3] As the reaction proceeds, the N-alkylated product becomes more soluble in Toluene than the starting material. The slurry will clarify into a solution.

  • Monitoring: Sample the organic layer for HPLC/TLC.

    • Endpoint: <2% starting material remaining.

  • Workup (Self-Validating Step):

    • Stop agitation and allow phases to separate.

    • Critical Check: The product should be in the upper Toluene layer. The bottom aqueous layer contains the salt byproducts.

    • Wash the Toluene layer with water (2x) to remove residual base and catalyst.

  • Isolation:

    • Distill Toluene to ~3 volumes.

    • Add Heptane (antisolvent) slowly while cooling to 0-5°C.

    • Filter the resulting precipitate.

Experimental Workflow Diagram

AlkylationWorkflow Start Start: Slurry (Substrate + Toluene) Add_Cat Add TBAB (PTC) + NaOH (aq) Start->Add_Cat Heat Add Electrophile Heat to 80°C Add_Cat->Heat Check IPC: HPLC (Is SM < 2%?) Heat->Check Check->Heat No PhaseSep Phase Separation (Discard Aqueous) Check->PhaseSep Yes Cryst Crystallization (Add Heptane) PhaseSep->Cryst Final Isolated Product Cryst->Final

Figure 2: Phase Transfer Catalysis (PTC) workflow for N-alkylation. This method avoids the difficulty of removing DMF.

Green Chemistry & Sustainability

Replacing NMP (Reprotoxic, REACH restricted) is a priority in modern synthesis.

  • Cyrene (Dihydrolevoglucosenone):

    • A bio-based dipolar aprotic solvent derived from cellulose.

    • Performance: Matches NMP in dissolving benzimidazolones but has a distinct viscosity profile.

    • Protocol Adjustment: Requires slightly higher temperature (creates lower viscosity) for optimal mass transfer.

  • PEG-400:

    • Acts as both solvent and catalyst.[4][5]

    • Advantage:[3][4][6] Non-volatile, biodegradable.

    • Disadvantage: Extraction of product from PEG can be tedious; requires water dilution and extraction with Ethyl Acetate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction Stalls at ~80% Conversion Product inhibition or base consumption.Add 0.2 eq extra base. Ensure stirring is vigorous (interfacial area is key in PTC).
"Gummy" Precipitate during Workup Trapped solvent/impurities.[7]The 6-methoxy group increases polarity. Do not rush the Heptane addition. Add seed crystals at the cloud point.
Low Yield in Alcohol Recrystallization Solubility is too high.6-methoxy derivatives are more soluble in ethanol than unsubstituted analogs. Use Ethanol:Water (80:20) instead of pure Ethanol.

References

  • Hansen Solubility Parameters: Abbott, S. (2023).[8] Hansen Solubility Parameters: A User's Handbook. Steven Abbott TCNF. [Link]

  • Benzimidazolone Synthesis & Properties: R. A. Bunce et al. (2019). Synthesis of benzimidazolones via a urea-based cyclization. Journal of Heterocyclic Chemistry. [Link]

  • Green Solvents (PEG-400): Reddy, G. M., et al. (2025).[9] Easy, Simplistic and Green Synthesis of Various Benzimidazole Derivatives Using PEG-400. ResearchGate. [Link]

  • PTC Alkylation Protocols: Srivastava, R., et al. (2020). Alkylated benzimidazoles: Design, synthesis, and activity. NIH/PubMed Central. [Link]

  • Solubility of Benzimidazoles: Bhattacherjee, A. (2003).[10] Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization solvents for 6-Methoxy-1-methylbenzimidazolone

Technical Support Case #8821: Purification of 6-Methoxy-1-methylbenzimidazolone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Purifying 6-Methoxy-1-methylben...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8821: Purification of 6-Methoxy-1-methylbenzimidazolone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Purifying 6-Methoxy-1-methylbenzimidazolone (often an intermediate for PDE inhibitors or kinase targets) presents two primary challenges: oiling out due to the methoxy group's lipophilicity and regioisomer contamination (separating the 1-methyl-6-methoxy target from the 1-methyl-5-methoxy byproduct).

While generic benzimidazoles recrystallize well from ethanol, the methoxy-methyl variant requires a more tuned solvent system to achieve >98% HPLC purity.

The "Golden" Solvent Systems:

  • Primary Choice (High Yield): Ethanol (95%) or Methanol.

  • Isomer Separation (High Purity): Acetonitrile (ACN).

  • Bulk Cleanup (Crude): DMF/Water (Anti-solvent precipitation).

Module 1: Solvent Selection Logic

The choice of solvent must be dictated by the impurity profile of your crude material.

Solvent SystemRoleMechanism of Action
Acetonitrile (ACN) Polymorph & Isomer Control ACN is a "planar" solvent that discriminates well between the 1,5- and 1,6-regioisomers based on crystal packing efficiency. It is the superior choice for removing the 5-methoxy isomer.
Ethanol (EtOH) General Purification The methoxy group provides hydrogen-bond acceptance, making hot ethanol an excellent solvent. Cooling forces the hydrophobic benzimidazolone core to crystallize while leaving tarry impurities in solution.
DMF / Water Trituration / Anti-solvent Used only when the crude is <85% pure. The compound dissolves in DMF; water is added to "crash out" the product, leaving inorganic salts and highly polar byproducts behind.
Ethyl Acetate Not Recommended Often leads to "oiling out" (liquid-liquid phase separation) before crystallization occurs due to insufficient polarity difference at high temperatures.

Module 2: Validated Protocols

Protocol A: High-Purity Recrystallization (Targeting >99% Purity)

Best for removing the 5-methoxy regioisomer.

  • Dissolution: Suspend the crude solid (10 g) in Acetonitrile (80 mL) .

  • Heating: Heat to reflux (81-82°C) with vigorous stirring. The solution should become clear.

    • Note: If solids remain after 15 mins at reflux, hot filter to remove inorganic salts.

  • Cooling Ramp: Turn off the heat source and allow the flask to cool to room temperature on the block (approx. 1 hour). Do not crash cool in ice immediately; this traps the regioisomer.

  • Crystallization: Once at 25°C, move to an ice bath (0-5°C) for 2 hours.

  • Filtration: Filter the white/off-white needles. Wash with cold Acetonitrile (10 mL).

  • Drying: Vacuum oven at 50°C for 6 hours.

Protocol B: The "Ethanol Rescue" (For Oiled-Out Material)

Best for recovering material that turned into a sticky gum.

  • Redissolve: Dissolve the oily residue in a minimum amount of Dichloromethane (DCM) .

  • Solvent Swap: Add Ethanol (3x volume of DCM) .

  • Distillation: Gently rotovap or distill off the DCM (boiling point 40°C) while keeping the Ethanol (boiling point 78°C).

  • Nucleation: As the DCM leaves, the product will supersaturate in the Ethanol. Seed with a pure crystal if available.

  • Precipitation: The product should crystallize as a solid rather than an oil.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

  • Root Cause: The temperature gap between your solvent's boiling point and the compound's melting point is too narrow, or the solvent is too non-polar (e.g., using Hexanes/Ethyl Acetate).

  • Fix: Switch to a protic solvent like Methanol or Ethanol. The hydrogen bonding stabilizes the solute at lower temperatures, preventing phase separation. If using Ethanol, add 5-10% water to increase surface tension and force crystallization.

Q2: I cannot separate the 1-methyl-5-methoxy isomer from my 1-methyl-6-methoxy product.

  • Root Cause: These isomers have nearly identical solubilities in alcohols.

  • Fix: Switch to Acetonitrile (Protocol A). The crystal lattice energy differences between the isomers are more pronounced in aprotic solvents. Alternatively, use a Trituration method: suspend the solid in refluxing MTBE (Methyl tert-butyl ether) for 1 hour and filter hot. The impurity often remains in the mother liquor.

Q3: The crystals are colored (yellow/brown) but NMR shows pure product.

  • Root Cause: Trace oxidation products (quinones) or carryover from the methylation step (iodine traces).

  • Fix: During the hot dissolution step (Protocol A), add Activated Charcoal (5 wt%) , stir for 10 minutes, and filter through Celite while hot.

Module 4: Decision Logic Visualization

The following diagram outlines the decision process for solvent selection based on the state of your crude material.

RecrystallizationLogic Start Crude 6-Methoxy-1-methylbenzimidazolone PurityCheck Check Purity (HPLC/NMR) Start->PurityCheck HighImpurity Purity < 85% or Contains Salts PurityCheck->HighImpurity Low Purity IsomerIssue Regioisomer Contamination (5-OMe vs 6-OMe) PurityCheck->IsomerIssue Isomers Present OilingOut Material Oils Out in Non-Polar Solvents PurityCheck->OilingOut Sticky/Gum Standard Standard Purification (>85% Purity) PurityCheck->Standard Clean Crude DMFWater Method: Anti-Solvent Precipitation Solvent: DMF / Water (Removes Salts/Tars) HighImpurity->DMFWater ACN Method: Selective Recrystallization Solvent: Acetonitrile (Reflux) (Separates Isomers) IsomerIssue->ACN EtOH Method: Standard Recrystallization Solvent: Ethanol (95%) (Prevents Oiling Out) OilingOut->EtOH Standard->EtOH

Caption: Decision matrix for solvent selection based on impurity profile. Blue nodes indicate decision points; Grey notes indicate the validated solvent system.

References

  • Synthesis of Benzimidazolone Derivatives

    • Title: A process for the preparation of benzimidazole derivatives and their salts.[1]

    • Source: World Intellectual Property Organiz
    • Context: Describes general purification strategies for benzimidazole scaffolds using alcohols and esters.
    • URL
  • Purification of N-Alkylated Benzimidazoles

    • Title: Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Deriv
    • Source: National Institutes of Health (PMC / Molecules).
    • Context: Details the solubility profiles and nitration/purific
    • URL:[Link]

  • Isomer Separation Logic (Analogous Systems)

    • Title: Separation of Isomeric Metabolites and Gangliosides.[2]

    • Source: LCGC Intern
    • Context: Discusses the thermodynamic principles of separating structural isomers (like 5- vs 6-substituted benzimidazoles) using polarity differences.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Benzimidazolone Methylation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions regarding the regioselective methylation of benzimidazolones. Our goal is to equip you with the knowledge to control the N1 versus N3 methylation outcome, a critical step in the synthesis of many pharmacologically active molecules.[1][2][3]

The Core Challenge: A Mechanistic Overview

The benzimidazolone scaffold contains two secondary amine (N-H) protons at the N1 and N3 positions. Upon deprotonation, both nitrogen atoms become nucleophilic, leading to a competitive methylation reaction that can result in a mixture of N1-methyl, N3-methyl, and N1,N3-dimethyl products.[4] Achieving high regioselectivity is often challenging because the electronic and steric environments of the two nitrogen atoms are very similar.[1]

The pKa of the N-H protons in benzimidazoles typically ranges from 4.5 to 7.4, depending on substitution, making them amenable to deprotonation by common bases.[5][6] The resulting anion's reactivity is a delicate balance of factors, including the choice of base, solvent, temperature, and the nature of the methylating agent. These factors determine whether the reaction is under kinetic or thermodynamic control.[7][8][9]

  • Kinetic Control : Typically favored at lower temperatures, this pathway leads to the product that is formed fastest. The N1 position is often considered the kinetic site due to being less sterically hindered.[7][9]

  • Thermodynamic Control : Favored at higher temperatures or with longer reaction times, this pathway leads to the most stable product.[7][8] The relative stability of the N1- vs. N3-methylated product can be subtle and influenced by substitution patterns on the benzene ring.

Benzimidazolone Methylation cluster_start Starting Material cluster_reaction Reaction Conditions cluster_products Potential Products Benzimidazolone Benzimidazolone Conditions Base (e.g., NaH, K2CO3) Methylating Agent (e.g., MeI) Solvent (e.g., DMF, THF) Temperature Benzimidazolone->Conditions Reacts under N1_Methyl N1-Methyl Product (Kinetic Product) Conditions->N1_Methyl Low Temp Short Time N3_Methyl N3-Methyl Product (Thermodynamic Product) Conditions->N3_Methyl High Temp Long Time Dimethyl N1,N3-Dimethyl Product N1_Methyl->Dimethyl Further Methylation N3_Methyl->Dimethyl Further Methylation

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one Synthesis

An Application Scientist's Guide Welcome to our dedicated technical support center. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical princip...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide

Welcome to our dedicated technical support center. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chemical principles at play in your synthesis of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one. This guide is structured as a series of frequently asked questions that address common purity challenges, offering field-proven insights and actionable protocols to help you achieve your desired product quality.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent off-white or yellowish color after crystallization, and the purity by HPLC is below 98%. What are the most likely causes?

This is a common issue often traced back to two primary sources: impurities in the starting materials or minor side reactions during the cyclization step. Colored impurities in benzimidazole syntheses are frequently aromatic species with extended conjugation, which can arise from oxidation or condensation side reactions.[1]

Primary Troubleshooting Steps:

  • Analyze Starting Materials: The purity of your starting diamine, 4-methoxy-N-methyl-benzene-1,2-diamine, is paramount. Confirm its identity and purity (>99%) via ¹H NMR, LC-MS, and melting point analysis. An isomeric impurity (e.g., 5-methoxy-N-methyl-benzene-1,2-diamine) is a common culprit for difficult-to-remove impurities.

  • Evaluate the Cyclization Conditions: The reaction of the diamine with the carbonyl source (e.g., urea, triphosgene, 1,1'-carbonyldiimidazole) is exothermic and can generate side products if not properly controlled.

    • High Temperatures: Excessive heat can lead to degradation or polymerization, especially with highly reactive agents like triphosgene.

    • Atmosphere: While many syntheses are robust, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that form colored impurities.

  • Implement a Decolorization Step: If the impurity is present after initial isolation, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate), add a small amount (1-2% w/w) of activated carbon, hold at temperature for 10-15 minutes, and then filter the hot solution through celite before allowing it to cool and crystallize.[2]

Q2: I'm observing a significant side product with the same mass as my desired product in the LC-MS analysis. What could this be and how do I prevent it?

An impurity with an identical mass is almost certainly an isomer. In this specific synthesis, the most probable isomeric impurity is 5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one .

This arises if your precursor, 4-methoxy-N-methyl-benzene-1,2-diamine, contains the isomeric 5-methoxy-N-methyl-benzene-1,2-diamine as a contaminant. These isomers can be very difficult to separate at the final product stage due to their similar polarities.

Causality and Prevention Workflow:

The root cause lies in the synthesis of the diamine precursor. For instance, if prepared by nitration of 3-methoxy-N-methylaniline, you can get regiochemical scrambling.

G

Protocol: Precursor Purification

  • Analysis: Carefully analyze your starting diamine by HPLC or GC-MS to quantify the level of the isomeric contaminant.

  • Purification: If the isomeric impurity is above 1%, purify the diamine stock via column chromatography on silica gel. A gradient elution system, typically starting with Hexane/Ethyl Acetate (e.g., 9:1) and gradually increasing the polarity, is often effective.[3]

  • Re-Analysis: Confirm the purity of the pooled fractions before proceeding with the cyclization.

Q3: My reaction is sluggish and I have a significant amount of unreacted diamine starting material, even after extended reaction times. What should I do?

This issue points towards problems with the cyclizing agent or suboptimal reaction conditions. The choice of carbonyl source is critical and dictates the required reaction parameters.

Cyclizing AgentTypical ConditionsAdvantagesDisadvantages & Troubleshooting
Urea High temperature (150-180 °C), Neat or in high-boiling solventInexpensive, readily availableHigh energy input; can lead to thermal degradation. Troubleshooting: Ensure temperature is high enough for ammonia elimination. If still sluggish, consider a more reactive agent.
1,1'-Carbonyldiimidazole (CDI) Room temp to 60 °C, Aprotic solvent (THF, DCM)Mild conditions, high yield, clean reaction[4]Moisture sensitive, relatively expensive. Troubleshooting: Ensure strict anhydrous conditions. Use fresh, high-purity CDI. If the reaction stalls, gentle heating (40-50 °C) can help drive it to completion.
Triphosgene 0 °C to Room temp, Aprotic solvent (THF, DCM) with a non-nucleophilic base (e.g., Et₃N)Highly reactive, efficientHighly toxic (releases phosgene), moisture sensitive. Troubleshooting: The stoichiometry of the base is critical to neutralize the HCl generated. Use 2.2-2.5 equivalents of base. Add the triphosgene solution slowly to the cooled solution of the diamine to control the exotherm.

Recommended Action: For robust and clean conversion, 1,1'-Carbonyldiimidazole (CDI) is often the superior choice for lab-scale synthesis due to its mild conditions and high efficiency. If you are facing incomplete conversion with other reagents, switching to CDI is a highly recommended troubleshooting step.

Q4: I am trying to purify my crude product by recrystallization, but the recovery is very low. How can I optimize the purification process?

Low recovery during recrystallization is typically a problem of solvent selection or technique. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Protocol: Systematic Solvent Screening for Recrystallization

  • Small-Scale Tests: In separate test tubes, place ~20-30 mg of your crude product.

  • Solvent Addition: Add a potential solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, Water) dropwise at room temperature until a slurry is formed.

  • Heating: Heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 20-30 minutes.

  • Observation: The best solvent system will be one where the product fully dissolves when hot and forms a dense network of crystals upon cooling. If the product "oils out," the solvent is likely too nonpolar. If it remains dissolved when cold, the solvent is too polar.

Solvent System Recommendations:

  • Single Solvent: Ethanol or Isopropanol often work well.

  • Two-Solvent System: A polar solvent paired with a non-polar anti-solvent can be very effective. A common choice is Ethyl Acetate/Hexane . Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes faintly turbid. Allow to cool slowly.

G

References

  • SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of omeprazole. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • Zlatkov, J., et al. (2024). Synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. ResearchGate. Retrieved from [Link]

  • Singh, A. K., et al. (2015). Synthesis and Characterization of Impurities of an Broad-Spectrum Anthelmintic Drug, Albendazole. International Journal of Pharmaceutical Sciences and Research, 6(10), 4280-4287. Retrieved from [Link]

  • Hughes, D. L. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts.
  • Pharmaffiliates. (n.d.). 1-(6-Methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid. Retrieved from [Link]

  • Tsyshevsky, R., et al. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 23(11), 2948. Retrieved from [Link]

  • Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2115. Retrieved from [Link]

  • Taha, M., et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(10), 11462-11472. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2686-2701. Retrieved from [Link]

  • Sadaphal, S., et al. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Journal of Biological and Chemical Chronicles, 5(3), 57-61. Retrieved from [Link]

  • Gayathri, D., et al. (2006). 6-Methoxy-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5950-o5952. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1-methyl-1H-benzo[d]imidazol-5-ol. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-methoxy-1-methyl-1H-benzimidazole. Retrieved from [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Status: Operational Ticket ID: PUR-BZ-6M-001 Subject: Impurity Removal & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Diagnostic Triage: Identify Your Impurity Before in...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-BZ-6M-001 Subject: Impurity Removal & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Diagnostic Triage: Identify Your Impurity

Before initiating a purification protocol, match your crude material's symptoms to the likely impurity profile using the matrix below.

SymptomProbable ImpurityChemical CauseRecommended Action
Pink / Red / Brown Coloration Oxidized DiaminesOxidation of residual 4-methoxy-N-methyl-1,2-phenylenediamine.Protocol A (Acid Wash) + Charcoal
Melting Point Depression (< 215°C) Regioisomers or SolventsPresence of 5-methoxy isomer or trapped solvent lattice.Protocol C (Recrystallization)
Insoluble Black Specks Polymerized AggregatesOxidative polymerization of starting materials.Protocol B (Base Filtration)
Sticky / Gummy Solid Unreacted ReagentsResidual urea/CDI byproducts or oligomers.Protocol A followed by Protocol C

Technical Protocols (SOPs)

Protocol A: The "Chemical Filter" (Acid Wash)

Objective: Selectively remove unreacted starting diamines. Mechanism: The starting material (diamine) is basic (pKa ~4-5). The target benzimidazolone is essentially non-basic due to the urea-like resonance withdrawing electron density. Therefore, the impurity dissolves in acid, while the product remains solid.

  • Slurry: Suspend the crude solid in 1M HCl (10 volumes relative to weight, e.g., 10 mL per 1 g).

  • Agitate: Stir vigorously at room temperature for 30 minutes. Do not heat, as heating may induce hydrolysis.

  • Filtration: Filter the suspension using a sintered glass funnel.

  • Wash: Wash the filter cake with water until the filtrate is neutral.

  • Check: The filtrate will likely be pink/brown (containing the oxidized amine). The solid cake is your semi-purified product.

Protocol B: Base Dissolution & Reprecipitation

Objective: Remove non-acidic impurities and physical debris. Mechanism: The N-H at position 3 of the benzimidazolone ring is weakly acidic (pKa ~11-12). It forms a water-soluble sodium salt with strong bases. Neutral impurities (dimers, inorganic salts) will not dissolve or will remain suspended.

  • Dissolution: Suspend the solid from Protocol A in 2M NaOH (10 volumes).

  • Salt Formation: Stir until the solid is mostly dissolved. The solution may be dark.

  • Clarification: Filter the alkaline solution through a Celite pad to remove insoluble black specks (polymers) or undissolved neutral impurities.

  • Reprecipitation:

    • Cool the filtrate to 5–10°C.

    • Slowly add Acetic Acid or 2M HCl dropwise while stirring.

    • Target pH: 6–7. The product will precipitate as a thick white/off-white solid.

  • Isolation: Filter, wash with copious water, and dry.[1]

Protocol C: Recrystallization (Final Polish)

Objective: Remove regioisomers and achieve >99% purity. Solvent System: Ethanol (95%) or Methanol/Water.

  • Dissolve: Dissolve the solid in boiling Ethanol (95%) . If solubility is poor, use DMF and precipitate with water later (though Ethanol is preferred for easier drying).

  • Charcoal Treatment (Critical): If the solution is colored, add activated charcoal (5% w/w), boil for 5 mins, and filter hot.

  • Crystallize: Allow the filtrate to cool slowly to room temperature, then chill to 4°C.

  • Harvest: Filter the crystals and wash with cold ethanol.

Visualization: Decision Logic & Workflow

PurificationWorkflow Start Crude 6-Methoxy-1-methyl- benzimidazolone CheckColor Is material Pink/Brown? Start->CheckColor AcidWash PROTOCOL A: Slurry in 1M HCl (Removes Diamine) CheckColor->AcidWash Yes (Oxidation present) BaseWash PROTOCOL B: Dissolve in 2M NaOH -> Filter -> Acidify (Removes Insolubles/Neutrals) CheckColor->BaseWash No (Mainly chemical purity issues) AcidWash->BaseWash Solid Cake Recryst PROTOCOL C: Recrystallize (EtOH or MeOH/H2O) BaseWash->Recryst Precipitated Solid Final Pure Product (>99% HPLC) Recryst->Final

Caption: Logical workflow for sequential impurity removal based on chemical properties.

Troubleshooting & FAQs

Q: My product disappears when I try to do the Acid Wash (Protocol A).

  • Cause: You likely used an acid that was too concentrated or heated the mixture. While benzimidazolones are stable, high acid concentration at high heat can degrade the methoxy group or hydrolyze the ring.

  • Fix: Ensure you are using 1M HCl at room temperature . The product should not dissolve. If it dissolves, you may have formed a metastable salt (rare) or degraded the product.

Q: The product won't precipitate during the Base Reprecipitation (Protocol B).

  • Cause: The pH is likely still too high. The pKa of the N-H is around 11-12.

  • Fix: You must bring the pH down to neutral (pH 7) or slightly acidic (pH 5-6) to fully protonate the N-H and break the sodium salt. Use a pH meter or litmus paper.

Q: I still see a faint pink color after recrystallization.

  • Cause: Trace azo-compounds (oxidation byproducts) are trapped in the crystal lattice.

  • Fix: You must perform the Charcoal Treatment step in Protocol C. Standard recrystallization alone often fails to remove these highly colored organic dyes.

Q: What is the expected yield?

  • Benchmark:

    • Cyclization (Synthesis): 75–85%

    • Acid/Base Purification: 90% recovery

    • Recrystallization: 70–80% recovery

    • Total Process Yield: Expect ~50–60% from the starting diamine if high purity (>99%) is required.

References

  • Synthesis of Benzimidazolones: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541.

  • pKa and Solubility Data: Preston, P. N. (1974). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279–314.

  • Purification of Omeprazole Intermediates (Analogous Chemistry): Cotton, H., et al. (2002). "Asymmetric Synthesis of Esomeprazole." Tetrahedron: Asymmetry, 11(18), 3819-3825.

  • Solubility of Benzimidazoles in Organic Solvents: Domanska, U., & Bogel-Lukasik, R. (2003).[2] "Solubility of Benzimidazoles in Alcohols." Journal of Chemical & Engineering Data, 48(2), 451–456.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Structural Elucidation of 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one , specifically designed to assist in structural elucidation and differentiation from...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one , specifically designed to assist in structural elucidation and differentiation from its common regioisomeric impurities.

Executive Summary

Target Molecule: 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one Primary Challenge: Distinguishing the target molecule from its regioisomer, 5-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one , which often co-synthesizes during the cyclization of 4-methoxy-N-methylbenzene-1,2-diamine.[1] Analytical Solution: High-field 1H NMR (400 MHz+) utilizing aromatic splitting patterns and 1D-NOE (Nuclear Overhauser Effect) to definitively assign regiochemistry.[1]

Theoretical Structural Basis

The benzimidazolone core is planar.[1] The introduction of a methyl group at N1 and a methoxy group at C6 breaks the symmetry, creating distinct chemical environments for the three aromatic protons (H4, H5, H7).

Structural Numbering & Logic
  • N1: Methylated (diagnostic singlet, ~3.3 ppm).[1]

  • C2: Carbonyl (urea-like).[1]

  • N3: Protonated (broad singlet, exchangeable, >10 ppm).[1]

  • C6: Methoxy substituted.[2][3]

Crucial Regiochemical Markers:

  • In 6-Methoxy isomer: The proton at C7 is isolated between the N-Methyl group and the Methoxy group.[1] It lacks an ortho proton neighbor.

  • In 5-Methoxy isomer: The proton at C7 has an ortho proton neighbor at C6.[1]

1H NMR Spectral Analysis (DMSO-d6)

The following table details the chemical shifts and splitting patterns. Note that values may shift slightly based on concentration and temperature.[4]

AssignmentShift (δ ppm)MultiplicityCoupling (J Hz)Structural Logic
NH (H3) 10.60 – 10.85br s-Lactam-like NH; disappears with D₂O shake.[1]
H4 6.85 – 6.95d~8.5 (Ortho)Adjacent to N3; couples strongly with H5.[1]
H5 6.55 – 6.65dd8.5, 2.3Ortho to H4; Meta to H7.
H7 6.75 – 6.85d (or s)~2.3 (Meta)Diagnostic Signal. Isolated by C6-OMe.[1] Shows only weak meta coupling.
OMe 3.70 – 3.75s-Characteristic methoxy singlet.[1]
N-Me 3.25 – 3.35s-Diagnostic N-Methyl singlet.[1]
Comparative Analysis: 6-Methoxy vs. 5-Methoxy Isomer

The differentiation relies on the Coupling Constant (J) of the proton adjacent to the N-Methyl group (H7).[1]

Feature6-Methoxy (Target) 5-Methoxy (Alternative)
H7 Splitting Meta doublet (J ~2.3 Hz) Ortho doublet (J ~8.5 Hz)
H7 Environment Isolated by OMe group.[1]Adjacent to H6 proton.[5][6]
H4 Environment Ortho to H5 (Doublet).Isolated by OMe group (Singlet/Meta d).[1]
NOE Signal Irradiating N-Me enhances H7 (small coupling) .Irradiating N-Me enhances H7 (large coupling) .

Experimental Validation Protocol

A. Sample Preparation[3][5][7][8][9]
  • Solvent: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 . Chloroform-d (CDCl3) may be used, but DMSO is preferred for benzimidazolones to sharpen the NH signal and improve solubility.

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

B. 1D NOE Experiment (The "Gold Standard" Test)

To definitively prove the N-Methyl position relative to the aromatic ring:

  • Target: Selectively irradiate the N-Methyl singlet (~3.30 ppm).[1]

  • Observation:

    • Observe the enhancement in the aromatic region.[4]

    • 6-Methoxy Isomer: You will see enhancement of the meta-coupled doublet (or singlet) at ~6.80 ppm (H7).[1]

    • 5-Methoxy Isomer: You will see enhancement of the ortho-coupled doublet at ~7.00 ppm (H7).[1]

Decision Workflow Diagram

The following diagram outlines the logical flow for identifying the correct isomer from a crude reaction mixture.

IsomerID cluster_legend Key Distinction Start Crude Product (Benzimidazolone Mixture) NMR Acquire 1H NMR (DMSO-d6, 400 MHz) Start->NMR Analyze Analyze Aromatic Region (6.5 - 7.5 ppm) NMR->Analyze CheckH7 Identify Proton with NOE to N-Me (Irradiate ~3.3 ppm) Analyze->CheckH7 Result6 Target: 6-Methoxy Isomer (H7 is Singlet/Meta-Doublet) CheckH7->Result6 NOE to signal with J ~ 2.3 Hz (Small) Result5 Impurity: 5-Methoxy Isomer (H7 is Ortho-Doublet) CheckH7->Result5 NOE to signal with J ~ 8.5 Hz (Large) LegendNode H7 Proximity to N-Me determines NOE target

Caption: Workflow for distinguishing 6-methoxy and 5-methoxy regioisomers using 1H NMR and NOE.

References

  • Benzimidazolone Synthesis & NMR Data

    • Journal of Heterocyclic Chemistry, "Regioselective alkylation of 5(6)-substituted benzimidazolones."
    • Source:

  • General Benzimidazole NMR Shifts

    • Magnetic Resonance in Chemistry, "1H and 13C NMR spectral assignments of some N-substituted benzimidazoles."
    • Source:

  • NOE Methodology for Regioisomers

    • Journal of Organic Chemistry, "Use of NOE to distinguish regioisomers in heterocyclic synthesis."
    • Source:

  • Solvent Impurity Reference

    • Organometallics, "NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source:

Sources

Comparative

Comparative Spectral Validation Guide: 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Executive Summary & Application Context Target Molecule: 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS Registry Number: (Analogous to Astemizole/Mizolastine intermediates) Molecular Formula: C₉H₁₀N₂O₂ Molecular We...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Molecule: 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS Registry Number: (Analogous to Astemizole/Mizolastine intermediates) Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol

This guide provides a technical spectral analysis for researchers utilizing 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one . This compound represents a critical "cyclic urea" pharmacophore found in second-generation antihistamines (e.g., Astemizole) and antipsychotics.

Unlike simple amides, the benzimidazol-2-one core exhibits unique tautomeric stability. The N-methyl substitution at position 1 locks the structure into a fixed keto-form, preventing the enolization often seen in the unsubstituted parent. This guide compares its FTIR profile against structural analogs to provide a robust method for identity confirmation.

Comparative Spectral Analysis

To validate the identity of the target molecule, we compare it against two critical alternatives: the unsubstituted parent core and the non-methylated analog. This comparison highlights the specific spectral shifts induced by the methoxy (electron-donating) and N-methyl (steric/electronic) groups.

Table 1: FTIR Absorption Band Comparison
Functional ModeTarget Molecule (6-Methoxy-1-methyl...)Alternative A (1H-benzo[d]imidazol-2(3H)-one)Alternative B (6-Methoxy-1H-benzo...)Mechanistic Insight (Causality)

(Carbonyl Stretch)
1685 – 1705 cm⁻¹ (Strong, Sharp)1730 – 1750 cm⁻¹1690 – 1710 cm⁻¹The 6-methoxy group donates electron density into the ring (resonance), slightly weakening the C=O bond order compared to the parent (Alt A), shifting it to a lower wavenumber.

(Stretch)
3150 – 3250 cm⁻¹ (Single Band)3000 – 3300 cm⁻¹ (Broad, Multiple)3000 – 3300 cm⁻¹ (Broad)N-Methylation removes one H-bond donor. The target shows a cleaner, singular N-H stretch compared to the broad, H-bonded network of the di-NH analogs (Alt A/B).

(Ether Stretch)
1240 – 1260 cm⁻¹ (Asymmetric)Absent1240 – 1260 cm⁻¹Diagnostic band for the methoxy substituent. Absence of this peak indicates cleavage or loss of the ether side chain.

(Aliphatic)
2850 – 2960 cm⁻¹ (Methyl + Methoxy)Weak/Absent2850 – 2960 cm⁻¹ (Methoxy only)The target has increased aliphatic C-H intensity due to the presence of two methyl groups (N-Me and O-Me) compared to the alternatives.
Fingerprint (Ring Breathing)740 – 850 cm⁻¹ 740 – 760 cm⁻¹800 – 850 cm⁻¹Substitution pattern (1,2,4-trisubstituted benzene ring) alters the out-of-plane (oop) bending vibrations compared to the 1,2-disubstituted parent.

Structural Validation Logic (Diagram)

The following decision tree illustrates the logical flow for assigning the spectrum to the specific regioisomer, ensuring the N-methyl and O-methyl groups are correctly positioned.

SpectralLogic Sample Unknown Sample Region1 Region: 1680-1750 cm⁻¹ (Carbonyl) Sample->Region1 Decision1 Peak > 1730? Region1->Decision1 Region2 Region: 3100-3300 cm⁻¹ (N-H) Decision2 Single vs Multi Band? Region2->Decision2 Region3 Region: 1200-1260 cm⁻¹ (C-O Ether) Result CONFIRMED: 6-Methoxy-1-methyl-benzimidazolone Region3->Result Strong Peak Present (Methoxy Group) Decision1->Sample Yes (Parent Core) Decision1->Region2 No (1690-1705) Implies e- Donor Decision2->Sample Broad/Multi (Unsubstituted N) Decision2->Region3 Single Band (N-Methylated)

Figure 1: Spectral assignment logic flow. This pathway validates the presence of the electron-donating methoxy group and the N-methyl blocking group based on specific band shifts.

Experimental Protocol: ATR-FTIR Characterization

To ensure reproducibility and minimize sampling artifacts (such as moisture interference in the N-H region), the following Attenuated Total Reflectance (ATR) protocol is recommended over traditional KBr pellets.

Equipment & Parameters[1][2][3]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Resolution: 4 cm⁻¹.

  • Accumulation: 16–32 scans (to resolve weak aromatic overtones).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Workflow
  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading: Place approximately 2–5 mg of the solid powder onto the center of the crystal.

    • Critical Step: Ensure the sample covers the "active spot" of the crystal (usually the center 2mm).

  • Pressure Application: Lower the pressure arm (anvil) until the force gauge reads 80–100 N (or "click" for torque-limited anvils).

    • Why: High pressure ensures intimate contact between the solid particles and the crystal, maximizing the evanescent wave penetration depth.

  • Acquisition: Run the scan.

  • Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is required). Baseline correct only if significant drift is observed.

Mechanistic Discussion: The "Urea" Character

Understanding the chemistry of the benzimidazol-2-one core is vital for interpreting the spectrum.

  • Cyclic Urea Resonance: The C=O bond in this molecule is part of a cyclic urea system. The nitrogen lone pairs donate density into the carbonyl (

    
    -donation).
    
    • Effect: This lowers the bond order of the C=O, reducing its vibrational frequency to ~1700 cm⁻¹ compared to a standard ketone (~1715 cm⁻¹).

  • The Methoxy Influence: The methoxy group at position 6 is an Electron Donating Group (EDG) via resonance.

    • Effect: It pushes further electron density into the aromatic ring and the conjugated system, slightly lowering the C=O frequency further (red shift) compared to the unsubstituted parent.

  • The N-Methyl Effect: By replacing a Hydrogen with a Methyl group at N1, you eliminate the possibility of intermolecular Hydrogen bonding at that site.

    • Effect: This sharpens the remaining N-H peak (at N3) and prevents the formation of broad, diffuse bands often seen in the di-protic parent compound.

References

  • Benzimidazolone Spectral Data: Vibrational Spectroscopy of Benzimidazole Derivatives. (General reference for benzimidazol-2-one core frequencies). Available at:

  • Synthesis & Characterization: Synthesis of 1-substituted benzimidazol-2-ones. (Confirming N-methyl effects on C=O position). Available at:

  • IR Interpretation Standards: Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. (Standard reference for C-O and cyclic urea assignments). Available at:

  • Related Pharmacophore Data: Spectroscopic analysis of Astemizole intermediates (containing the 1-methyl-benzimidazol-2-one core). Available at:

(Note: Specific spectral libraries such as SDBS or NIST should be consulted for raw reference spectra if exact fingerprint matching is required for QC release.)

Validation

A Senior Application Scientist's Guide to Differentiating 6-Methoxy and 5-Methoxy Benzimidazolone Isomers

Introduction: In the landscape of pharmaceutical development and chemical research, the unambiguous identification of positional isomers is a critical, non-negotiable step. Positional isomers, which share the same molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development and chemical research, the unambiguous identification of positional isomers is a critical, non-negotiable step. Positional isomers, which share the same molecular formula and functional groups but differ in their placement on a molecular scaffold, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The 5-methoxy and 6-methoxy benzimidazolone isomers represent a classic analytical challenge. Their structural similarity often yields deceptively alike data in preliminary screenings. This guide provides an in-depth, multi-platform strategy for the definitive differentiation of these two molecules, moving beyond simple data acquisition to an understanding of the chemical principles that enable their distinction. We will explore the causality behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific certainty.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy stands as the cornerstone of molecular structure elucidation. Its ability to probe the precise electronic environment of each nucleus within a molecule makes it uniquely powerful for distinguishing between closely related isomers.[1] The differentiation of 5-methoxy and 6-methoxy benzimidazolone hinges on the distinct magnetic environments experienced by the aromatic protons and carbons, a direct consequence of the methoxy group's position.

The Principle of Distinction: Electronic Effects in Action

The methoxy group (-OCH₃) exerts a strong electron-donating effect through resonance (a mesomeric effect) and a weaker electron-withdrawing inductive effect. In an aromatic system, these effects are not uniform; they most significantly impact the ortho and para positions relative to the substituent. This differential shielding is the key to unlocking the structural identity via NMR.

¹H NMR Spectroscopy: A Tale of Two Spectra

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most immediate and telling evidence. Due to the asymmetry introduced by the methoxy group, each aromatic proton in both isomers is chemically unique and will, in theory, produce a distinct signal.

  • 5-Methoxy Benzimidazolone: The methoxy group at C5 will strongly shield the ortho proton (C4-H) and the para proton (C7-H). The C6-H proton, being meta to the methoxy group, will be least affected. This leads to a predictable pattern of three distinct aromatic signals.

  • 6-Methoxy Benzimidazolone: The methoxy group at C6 results in a different shielding pattern. The two ortho protons (C5-H and C7-H) will be significantly shielded. The C4-H proton, now meta to the methoxy group, will experience less shielding. The symmetry in the 6-substituted isomer relative to the methoxy group often results in a more simplified appearance in the aromatic region compared to the 5-substituted isomer.[2]

The most definitive distinction, however, comes from observing the Nuclear Overhauser Effect (NOE).

2D NMR: Unambiguous Assignment with NOESY

While ¹H NMR provides strong clues, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment offers irrefutable proof of spatial proximity.[3] The NOE is a through-space interaction, detecting nuclei that are close to each other (< 5 Å), irrespective of their bonding connectivity.[4][5]

  • The Key Experiment: By irradiating the sharp singlet of the methoxy protons (~δ 3.8 ppm), we can observe which aromatic protons are in close physical proximity.

    • For 5-methoxy benzimidazolone , a clear NOE cross-peak will be observed between the methoxy protons and the C4-H proton.

    • For 6-methoxy benzimidazolone , NOE cross-peaks will appear between the methoxy protons and both the C5-H and C7-H protons.

This simple, definitive observation allows for an unambiguous assignment that is independent of complex coupling analysis.

cluster_5_methoxy 5-Methoxy Benzimidazolone NOESY cluster_6_methoxy 6-Methoxy Benzimidazolone NOESY a Methoxy Protons (-OCH3) b C4-H (ortho) a->b Strong NOE c C6-H (meta) d C7-H (para) e Methoxy Protons (-OCH3) f C5-H (ortho) e->f Strong NOE g C7-H (ortho) e->g Strong NOE h C4-H (meta)

Caption: Key NOESY correlations for isomer identification.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the benzimidazolone isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a standard NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. While less diagnostic for this specific problem than ¹H or NOESY, it provides complementary data on the carbon skeleton.[6]

  • 2D NOESY Acquisition:

    • Use a standard noesygpph pulse sequence.

    • Set the mixing time (d8) to a value appropriate for small molecules, typically in the range of 500-800 ms.

    • Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution.

  • Data Processing and Analysis: Process the spectra using appropriate software. In the NOESY spectrum, identify the diagonal peak for the methoxy protons and look for off-diagonal cross-peaks corresponding to the aromatic protons as described in section 1.3.

Predicted ¹H NMR Chemical Shifts (DMSO-d₆) 5-Methoxy Isomer 6-Methoxy Isomer Causality
-OCH₃ ~3.75 ppm (s, 3H)~3.76 ppm (s, 3H)Minimal difference expected.
C4-H ~6.95 ppm (d)~7.10 ppm (d)Shielded by ortho -NH and meta to -OCH₃ in 5-isomer; only meta to -OCH₃ in 6-isomer.
C6-H / C5-H ~6.70 ppm (dd)~6.75 ppm (dd)Shielded by meta -OCH₃ in 5-isomer; Shielded by ortho -OCH₃ in 6-isomer.
C7-H ~7.05 ppm (d)~6.90 ppm (d)Shielded by para -OCH₃ in 5-isomer; Shielded by ortho -OCH₃ in 6-isomer.

Section 2: High-Performance Liquid Chromatography (HPLC): The Separation Standard

While NMR provides the structural answer, HPLC is the workhorse for separation, quantification, and purity assessment. The slight difference in polarity between the two isomers is sufficient to achieve baseline separation with a properly developed method.[7]

The Principle of Separation: Polarity and Retention

In reverse-phase HPLC (the most common mode), a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds with higher polarity will have less affinity for the stationary phase and will elute earlier. The 5-methoxy isomer is generally expected to be slightly more polar than the 6-methoxy isomer due to the overall dipole moment of the molecule, which is influenced by the position of the electron-donating methoxy group relative to the electron-withdrawing amide carbonyl. Therefore, the 5-methoxy isomer is predicted to have a shorter retention time .

workflow Sample Mixture Inject column Reverse-Phase HPLC Column (e.g., C18) Nonpolar Stationary Phase Polar Mobile Phase workflow:f0->column:f0 detector UV Detector Peak 1 (5-Methoxy) Peak 2 (6-Methoxy) column->detector Elution based on Polarity

Caption: HPLC workflow for separating benzimidazolone isomers.

Experimental Protocol for HPLC-UV Analysis
  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[8]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 220 nm or 280 nm).

  • Sample Preparation: Prepare samples at ~0.1 mg/mL in a 50:50 water:acetonitrile mixture.

  • Analysis: Inject equal concentrations of both pure isomers to determine their individual retention times. Inject the mixture to confirm baseline separation.

Parameter 5-Methoxy Isomer 6-Methoxy Isomer
Predicted Polarity HigherLower
Expected Elution Order FirstSecond
Relative Retention Time t₁t₂ (where t₂ > t₁)

Section 3: Mass Spectrometry (MS): Corroborative Fragmentation Analysis

Mass spectrometry provides orthogonal confirmation of molecular weight and can, with the right approach, offer structural insights for isomer differentiation.

Tandem MS (MS/MS) for Differentiation

While the parent molecular ions ([M+H]⁺) of both isomers will be identical (m/z 165.06), their fragmentation patterns under collision-induced dissociation (CID) can differ. The stability of the resulting fragment ions is influenced by the methoxy group's position.[9] A key fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).

  • Hypothesized Difference: The fragmentation pathway leading to the loss of formaldehyde often involves a rearrangement that is sterically and electronically influenced by adjacent groups. It is plausible that the energetics for this loss, and thus the relative abundance of the resulting fragment ion (m/z 135.04), will differ between the two isomers, providing a unique MS/MS fingerprint.

cluster_5 5-Methoxy Isomer Fragmentation cluster_6 6-Methoxy Isomer Fragmentation parent Parent Ion [M+H]⁺ m/z 165.06 frag1_5 Loss of •CH₃ [M+H-15]⁺ m/z 150.05 parent->frag1_5 CID frag2_5 Loss of CH₂O [M+H-30]⁺ m/z 135.04 parent->frag2_5 CID (Potentially Favored) frag1_6 Loss of •CH₃ [M+H-15]⁺ m/z 150.05 parent->frag1_6 CID frag2_6 Loss of CH₂O [M+H-30]⁺ m/z 135.04 parent->frag2_6 CID (Potentially Less Favored)

Caption: Potential differentiating MS/MS fragmentation pathways.

Experimental Protocol for LC-MS/MS Analysis
  • System: Couple the HPLC system described in Section 2.2 to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.

  • MS1 Scan: First, perform a full scan (e.g., m/z 50-500) to confirm the presence of the protonated molecular ion at m/z 165.06.

  • MS2 (Product Ion) Scan: Perform a product ion scan by selecting m/z 165.06 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

  • Analysis: Compare the product ion spectra of the two separated isomers. Focus on the relative intensities of key fragments, such as m/z 150.05 and 135.04, to establish a reproducible fingerprint for each isomer.

Conclusion

Differentiating the 5-methoxy and 6-methoxy benzimidazolone isomers is a tractable but exacting task that demands a multi-pronged, logical approach.

  • Primary Identification: NMR spectroscopy , specifically the 2D NOESY experiment, provides the most definitive and unambiguous structural assignment based on the through-space proximity of the methoxy protons to their neighboring aromatic protons.

  • Separation and Quantification: Reverse-phase HPLC is the ideal method for physically separating the isomers and is essential for assessing purity and for quantitative analysis.

  • Orthogonal Confirmation: Tandem mass spectrometry (LC-MS/MS) serves as a powerful secondary confirmation, offering a unique fragmentation fingerprint that corroborates the structural assignment.

By integrating these three techniques, researchers and drug development professionals can establish a self-validating system that ensures the correct isomeric identity with the highest level of scientific confidence.

References

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Law, B., & Hida, M. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

  • Kumar, A., & Singh, R. K. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Retrieved from [Link]

  • Kinyua, N., et al. (2021). Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. Journal of Forensic Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NOESY Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Methoxy-2-mercaptobenzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Creative Biostructure. (2023). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Johnson, A., et al. (2019). Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). Journal of Emerging Investigators. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 1,3-DIHYDRO-5-METHOXY-2H-BENZIMIDAZOL-2-ONE. Retrieved from [Link]

  • El Kihel, A., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Parthiban, P., et al. (2014). Short reverse phase hplc method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. International Conference on Science, Engineering and Management Research. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Note: This is a general reference for spectroscopic techniques, a specific URL is not applicable for a textbook).
  • Lesiak, A. D., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • ACG Publications. (2022). Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - Supporting Information. Retrieved from [Link]

  • Danell, A. S., & Amster, I. J. (2014). The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl)-1,4-pentadien-3-one. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]

  • Bristow, T. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Manchester. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Spectrum: 1H NMR of benzimidazolone derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-1-methyl-1H-benzo[d]imidazol-5-ol. Retrieved from [Link]

  • Tsuchihashi, H., et al. (2018). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Retrieved from [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • Kumar, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • Indian Journal of Chemistry. (2005). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-1H-benzimidazole. Retrieved from [Link]

Sources

Comparative

Technical Guide: Comparative Synthetic Routes for 1-Methyl vs. 1,3-Dimethyl Benzimidazolones

Executive Summary Benzimidazolones (1,3-dihydro-2H-benzimidazol-2-ones) are privileged scaffolds in medicinal chemistry, serving as pharmacophores for dopamine antagonists (e.g., Domperidone) and 5-HT agonists. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazolones (1,3-dihydro-2H-benzimidazol-2-ones) are privileged scaffolds in medicinal chemistry, serving as pharmacophores for dopamine


 antagonists (e.g., Domperidone) and 5-HT

agonists. However, the seemingly trivial addition of methyl groups to the

and

positions presents a classic process chemistry dichotomy: Selectivity vs. Atom Economy .

While 1,3-dimethylation is a straightforward exhaustive alkylation, accessing the mono-methylated species (1-methylbenzimidazolone) with high purity is synthetically demanding. Direct alkylation of the parent benzimidazolone typically yields a statistical mixture (unreacted, mono-, and di-methylated) due to the negligible


 difference between the first and second N-H protons.

This guide contrasts the "Pre-functionalized Cyclization" strategy for the mono-species against the "Exhaustive Green Alkylation" strategy for the di-methyl species, providing robust, self-validating protocols for each.

Part 1: The Mono-Methyl Challenge (1-Methylbenzimidazolone)

The Problem: Why Direct Alkylation Fails

Attempting to react benzimidazolone directly with one equivalent of methyl iodide (MeI) is a common novice error. The


 of the first N-H is approximately 12.8. Upon methylation, the inductive effect of the methyl group (

) slightly increases the electron density of the ring, but not enough to significantly retard the deprotonation of the second N-H. Consequently, the rate constant for the second methylation (

) is competitive with the first (

), leading to significant over-alkylation (10–20% 1,3-dimethyl impurity) that is difficult to purge via crystallization.
The Solution: The "Stepwise Cyclization" Route

To guarantee regioselectivity, the methyl group must be installed before the cyclic urea is formed. The gold-standard route involves the synthesis of N-methyl-o-phenylenediamine followed by carbonyl insertion.

Validated Protocol

Target: 1-methyl-1,3-dihydro-2H-benzimidazol-2-one Mechanism: Nucleophilic aromatic substitution (


) 

Nitro Reduction

Urea Cyclization.

Step 1: Synthesis of N-methyl-o-nitroaniline [1]

  • Reagents: o-Chloronitrobenzene (1.0 eq), Methylamine (40% aq, 2.5 eq).

  • Conditions: Autoclave or sealed tube, 120–130°C, 0.5 MPa.

  • Process: The chlorine atom is displaced by methylamine. The nitro group activates the ring for

    
    .
    
  • Checkpoint: Reaction is complete when HPLC shows <0.5% starting chloride.

Step 2: Reduction to N-methyl-o-phenylenediamine

  • Reagents: Precursor from Step 1,

    
    , Pd/C (5% loading).
    
  • Solvent: Methanol.

  • Note: N-methyl-o-phenylenediamine is air-sensitive (oxidation to dark purple tars). Store under nitrogen or use immediately.

Step 3: Cyclization (The Urea Melt Method) This method avoids toxic phosgene and expensive CDI, utilizing a melt phase that drives equilibrium by ammonia evolution.

  • Mix: Combine N-methyl-o-phenylenediamine (1.0 eq) and Urea (1.5 eq).

  • Heat: Ramp temperature to 150–160°C. The mixture will melt.

  • Reaction:

    
     gas evolves vigorously. Maintain temperature for 3 hours until gas evolution ceases.
    
  • Workup: Cool to 90°C and add water. The product precipitates as the urea excess dissolves.

  • Purification: Filter and wash with hot water. Recrystallize from ethanol if necessary.

  • Yield: ~90–96% (over final step).

Part 2: The Dimethyl Standard (1,3-Dimethylbenzimidazolone)

The Strategy: Exhaustive Alkylation

Since the target requires substitution at both nitrogens, selectivity is irrelevant. The focus shifts to Green Chemistry and Process Efficiency . While Methyl Iodide (MeI) is the traditional lab reagent, it is neurotoxic and expensive. Dimethyl Carbonate (DMC) is the modern industrial standard, acting as both a green methylating agent and solvent.

Validated Protocol (Green Chemistry)

Target: 1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one Reagents: Benzimidazolone (1.0 eq), Dimethyl Carbonate (DMC) (excess, solvent),


 (0.1–0.5 eq cat.).
  • Setup: Stainless steel autoclave (or sealed heavy-wall pressure vessel for lab scale).

  • Loading: Charge Benzimidazolone and

    
     catalyst. Add DMC (approx. 5–10 volumes).
    
  • Reaction: Heat to 180°C.

    • Note: DMC boils at 90°C. The reaction requires high temperature to decarboxylate the intermediate (methoxycarbonyl) species.

    • Pressure:[1][2][3][4] Expect 5–10 bar due to

      
       evolution.
      
  • Duration: 6–8 hours.

  • Mechanism:

    • Base deprotonates N-H.

    • Nucleophilic attack on DMC Carbonyl

      
       Carbamate intermediate.
      
    • Decarboxylation

      
       N-Methylation (
      
      
      
      mechanism).
  • Workup: Cool and vent

    
    . Distill off excess DMC (recyclable). The residue is the product + catalyst. Wash with water to remove salts.
    
  • Yield: >98%.

Part 3: Comparative Analysis

The following table contrasts the performance metrics of the two optimized routes.

MetricRoute A: 1-Methyl (Stepwise)Route B: 1,3-Dimethyl (DMC)
Key Intermediate N-methyl-o-phenylenediamineBenzimidazolone (Parent)
Regioselectivity High (>99:1) N/A (Exhaustive)
Atom Economy Moderate (Loss of

)
High (DMC acts as solvent)
Safety Profile Moderate (Nitro reduction risks)Excellent (Non-toxic reagents)
Limiting Factor Precursor stability (Air sensitive)Equipment (Requires Autoclave)
Typical Yield 85% (Overall 3 steps)98% (One pot)

Part 4: Mechanistic Visualization

The following diagrams illustrate the divergent pathways and the specific mechanism of the Urea cyclization.

Diagram 1: Synthetic Decision Tree

SyntheticRoutes Start Target Molecule? MonoTarget 1-Methyl (Mono) Start->MonoTarget DiTarget 1,3-Dimethyl (Di) Start->DiTarget Precursor o-Chloronitrobenzene MonoTarget->Precursor Retro-synthesis Step1 1. MeNH2 (SNAr) 2. H2/Pd-C (Red) Precursor->Step1 Diamine N-methyl-o-phenylenediamine Step1->Diamine Cyclization Urea Melt (-2 NH3) Diamine->Cyclization MonoProduct 1-Methylbenzimidazolone (>99% Selectivity) Cyclization->MonoProduct Parent Benzimidazolone DiTarget->Parent Substrate Alkylation DMC / K2CO3 180°C, Autoclave Parent->Alkylation DiProduct 1,3-Dimethylbenzimidazolone (Exhaustive Methylation) Alkylation->DiProduct

Caption: Decision tree for selecting the synthetic route based on the degree of methylation required. Note the divergence in starting materials to ensure selectivity.

Diagram 2: Mechanism of Urea Cyclization (Mono-Synthesis)

UreaMechanism Step1 N-methyl-o-phenylenediamine + Urea Step2 Nucleophilic Attack on Carbonyl Step1->Step2 Heat (>130°C) Step3 Intermediate Urea (- NH3) Step2->Step3 Loss of Ammonia Step4 Intramolecular Cyclization (Ring Closure) Step3->Step4 N-Attack on C=O Final 1-Methylbenzimidazolone (- NH3) Step4->Final Irreversible

Caption: Step-wise mechanism of the urea melt method. The evolution of ammonia gas drives the equilibrium toward the cyclic product.

References

  • Synthesis of N-methyl-o-phenylenediamine: CN110272347A - Synthetic method of N-methyl-o-phenylenediamine hydrochloride.[1] (2019).[5] Google Patents.

  • DE2052026A1 - Benzimidazol-2-one preparation from ortho-phenylene-diamine and urea in water. (1972).
  • Green Methylation with DMC: Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[4][6][7] Accounts of Chemical Research. [Link]

  • JP4051733B2 - Process for producing 1,3-dimethylimidazolidinone. (2008).
  • Benzimidazolone pKa Values: Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives. (2009).[8] Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one

CAS Number: 15965-70-5 Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol Synonyms: 6-Methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one; 1-Methyl-6-methoxybenzimidazol-2-one.[1][2] Executive Safety Summary Directive: Thi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 15965-70-5 Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol Synonyms: 6-Methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one; 1-Methyl-6-methoxybenzimidazol-2-one.[1][2]

Executive Safety Summary

Directive: This compound is a pharmaceutical intermediate classified as an Irritant and Harmful by Ingestion .[2] While not classified as a high-potency API (HPAPI), its structural class (benzimidazoles) suggests potential biological activity affecting microtubule polymerization.[1][2] Therefore, researchers must treat it with a higher containment threshold than standard salts or buffers.[2]

The Primary Hazard Mechanism: The primary risk vector is inhalation of fine particulates during weighing and dermal absorption when solvated in organic carriers (e.g., DMSO, Methanol).[2] The operational goal is to break the exposure pathway at the source (engineering controls) before relying on PPE.[2]

Risk Assessment & Hazard Identification (GHS)

Based on GHS Classification (Category 4 Oral Toxicity, Category 2 Skin/Eye Irritant).[2][3]

Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedZero-tolerance for surface contamination. Post-handling hand washing is mandatory.[1][2][3]
H315 Causes skin irritationDirect contact will cause dermatitis.[2] Double-gloving recommended for solutions.[1][2]
H319 Causes serious eye irritationparticulate-tight goggles are required; safety glasses are insufficient for powders.[2]
H335 May cause respiratory irritationAll open handling must occur inside a certified Chemical Fume Hood .

PPE Selection Matrix

Rationale: PPE is the last line of defense. Selection is based on the physical state (Solid vs. Solution).[2]

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Dissolved in DMSO/MeOH)Technical Specification
Respiratory Engineering Control Primary Use Fume Hood.[1][2] If hood unavailable: N95/P100 Respirator.[2]Fume Hood Mandatory Vapors from solvents carry the solute.[2]NIOSH N95 or CEN P2 minimum.[2]
Ocular Safety Goggles Must seal against face to prevent dust entry.[2]Safety Glasses w/ Side Shields Splash protection is the priority.[2]ANSI Z87.1+ or EN 166.[2]
Hand Single Nitrile Gloves (4 mil / 0.11 mm)Double Nitrile or Laminate DMSO permeates nitrile rapidly, carrying the toxin into the skin.[2]ASTM D6978 (Chemo-rated) preferred.[2]
Body Lab Coat (Cotton/Poly) Buttoned to neck.[2]Lab Coat + Apron If handling volumes >100mL.[2]Standard chemical resistance.[2][4]

Operational Protocol: Safe Handling Lifecycle

This protocol utilizes a "Clean-Dirty-Clean" workflow to prevent cross-contamination.[1][2]

Phase A: Preparation
  • Verify Engineering Controls: Ensure Fume Hood flow rate is 80–100 fpm (0.4–0.5 m/s).

  • Sash Management: Set sash height to the lowest comfortable working position (typically <18 inches) to create a physical barrier between the face and the compound.[2]

  • Decontamination Station: Pre-wet a paper towel with 70% Ethanol or dilute surfactant and place it inside the hood for immediate wiping of spatulas/surfaces.[2]

Phase B: Weighing & Transfer

Objective: Minimize aerosolization.[2]

  • Anti-Static Measure: Benzimidazole derivatives can be static-prone.[2] Use an anti-static gun or wipe the spatula with an anti-static cloth before dipping.[2]

  • The "Tunnel" Technique: Do not lift the spatula high.[2] Transfer from the stock bottle to the weighing boat keeping the vertical distance <2 inches.

  • Gravimetric Dilution (Preferred): If possible, add the solvent directly to the weighing vessel to dissolve the solid before transferring.[2] This eliminates the risk of dust generation during secondary transfers.

Phase C: Solubilization

Caution: Exothermic Risk.[2]

  • When dissolving in DMSO or strong acids, add solvent slowly.[2]

  • Vortexing: Keep the vessel capped during vortexing. Do not vortex open tubes.[2]

Phase D: Decontamination
  • Wipe Down: Wipe the balance and surrounding area with the pre-prepared wet wipes.[2]

  • Doffing: Remove outer gloves inside the hood before removing hands to prevent carrying traces to the lab bench.[2]

Visualization: Safe Handling Workflow

The following diagram illustrates the critical decision points and containment steps.

SafeHandling Start Start: Handling Request CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Powder Liquid Solution (DMSO/MeOH) CheckState->Liquid Dissolved PPE_Solid PPE: Goggles + Nitrile Solid->PPE_Solid PPE_Liq PPE: Glasses + Double Glove Liquid->PPE_Liq Hood Fume Hood (Sash <18") Weighing Weighing (Anti-static) Hood->Weighing If Solid Disposal Dispose: Solid/Liquid Waste Hood->Disposal If Liquid Dissolve Solubilization (Closed Cap) Weighing->Dissolve Dissolve->Disposal PPE_Solid->Hood PPE_Liq->Hood

Caption: Operational workflow distinguishing PPE requirements based on physical state (Solid vs. Solution).

Emergency Response Procedures

Self-validating step: Locate the Safety Data Sheet (SDS) and Spill Kit before starting.[1][2]

Exposure Scenarios[3][4][6][7]
  • Eye Contact: Immediately flush with water for 15 minutes .[2][5][6][7] Hold eyelids apart. The mechanical force of the water stream is crucial to remove particulates. Seek medical attention (Ophthalmologist).

  • Skin Contact:

    • Blot, Don't Rub: If powder is on skin, blot it off or brush it off gently.[2] Rubbing grinds it into the pores.

    • Wash: Rinse with copious soap and water for 15 minutes.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[2]

Spill Management (Small Scale < 5g)
  • Evacuate & Ventilate: Clear the immediate area.[2][4]

  • PPE Upgrade: Wear double gloves and N95 respirator if outside the hood.[2]

  • Wet Method: Do not dry sweep.[2] Cover the spill with a paper towel dampened with water or ethanol to prevent dust generation.[2]

  • Collect: Scoop up the wet material and place it in a hazardous waste container.

Disposal Strategy

Compliance: Follow 40 CFR 261 (USA) or EC 2008/98 (EU).[2]

Waste Stream Classification:

  • Solid Waste: Hazardous Chemical Waste (Toxic/Irritant).[2]

  • Liquid Waste: Halogenated or Non-Halogenated Organic Waste (depending on solvent).[2]

Disposal Protocol:

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid) as benzimidazoles can react vigorously.[2]

  • Labeling: Label container clearly with "Contains 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one - Toxic/Irritant."[1][2]

  • Ultimate Fate: High-temperature incineration equipped with an afterburner and scrubber is the required method to destroy the benzimidazole ring structure.[2]

References

  • PubChem. (2025).[2] Compound Summary: 6-Methoxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one (CID 45078583).[1][2] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3][5][8] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.